molecular formula C5H9NO B1294592 3-Methylpyrrolidin-2-one CAS No. 2555-05-7

3-Methylpyrrolidin-2-one

Cat. No.: B1294592
CAS No.: 2555-05-7
M. Wt: 99.13 g/mol
InChI Key: AOCWQPKHSMJWPL-UHFFFAOYSA-N
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Description

3-Methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylpyrrolidin-2-one
Source PubChem
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InChI

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCWQPKHSMJWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948446
Record name 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2555-05-7
Record name 3-Methyl-2-pyrrolidinone
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Record name 3-Methylpyrrolidin-2-one
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Record name 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol
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Record name 3-methylpyrrolidin-2-one
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This guide provides an in-depth look at 3-Methylpyrrolidin-2-one, focusing on its fundamental identifiers.

Core Identification:

This compound is a chemical compound with the molecular formula C5H9NO.

CAS Number and Synonyms:

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. The CAS number for this compound is 2555-05-7 [1][2][3]. This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches. The table below summarizes these alternative names.

Identifier Type Value
CAS Number 2555-05-7[1][2][3]
Synonym α-Methylbutyrolactam[2][3]
Synonym 3-Methyl-2-pyrrolidone[2][3]
Synonym alpha-Methylbutyrolactame[2][3]
Synonym 2-Pyrrolidinone, 3-methyl-[2][3]
Synonym (R,S)-3-Methyl-pyrrolidin-2-one[2][3]
Synonym alpha-Methylbutyrolactam~3-Methyl-2-pyrrolidone[2][3]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the primary name, its unique CAS number, and its various synonyms. This visualization helps in understanding the nomenclature hierarchy and the interchangeability of these terms in scientific literature.

cluster_synonyms This compound This compound CAS_Number CAS: 2555-05-7 This compound->CAS_Number is identified by Synonyms Synonyms This compound->Synonyms is also known as α-Methylbutyrolactam α-Methylbutyrolactam Synonyms->α-Methylbutyrolactam 3-Methyl-2-pyrrolidone 3-Methyl-2-pyrrolidone Synonyms->3-Methyl-2-pyrrolidone alpha-Methylbutyrolactame alpha-Methylbutyrolactame Synonyms->alpha-Methylbutyrolactame

Caption: Relationship between the primary name and its identifiers.

References

An In-depth Technical Guide to the Spectral Data of 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Methylpyrrolidin-2-one, a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical analysis.

Core Spectral Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Below is a summary of the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5 - 7.5br s1HN-H
~3.2 - 3.4m2HC5-H₂
~2.3 - 2.5m1HC3-H
~1.6 - 2.2m2HC4-H₂
~1.1 - 1.3d3HC3-CH₃

br s = broad singlet, m = multiplet, d = doublet

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~178 - 180C2 (C=O)
~45 - 48C5
~35 - 38C3
~28 - 31C4
~15 - 18C3-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The data presented here is typical for an Attenuated Total Reflectance (ATR) IR spectrum.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3200 - 3400Strong, BroadN-H Stretch
~2850 - 2960Medium-StrongC-H Stretch (Aliphatic)
~1670 - 1690StrongC=O Stretch (Amide/Lactam)
~1450 - 1470MediumC-H Bend (CH₂)
~1370 - 1380MediumC-H Bend (CH₃)
~1250 - 1350MediumC-N Stretch
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

Key Mass Spectrometry Data

m/zRelative IntensityPossible Fragment
99Moderate[M]⁺ (Molecular Ion)
56High[M - C₂H₃O]⁺ or [M - CH₃-CO]⁺
41High[C₃H₅]⁺ or other small fragments

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data. The following protocols are adapted for the analysis of this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation :

    • Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (300 MHz Spectrometer) :

    • ¹H NMR :

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64

    • ¹³C NMR :

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more, depending on concentration)

      • Proton Decoupling: Broadband decoupling is applied to simplify the spectrum.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
  • Instrument Preparation :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Analysis :

    • Place a small drop of neat this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters :

    • Gas Chromatograph :

      • Injector Temperature: 250 °C

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer :

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Analysis :

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

    • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample High-Purity This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq ATR-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Proc Fourier Transform Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Picking IR_Acq->IR_Proc MS_Proc TIC Analysis Mass Spectrum Extraction MS_Acq->MS_Proc NMR_Interp Chemical Shifts Coupling Constants Integration NMR_Proc->NMR_Interp IR_Interp Functional Group Identification IR_Proc->IR_Interp MS_Interp Molecular Ion Fragmentation Pattern MS_Proc->MS_Interp Final_Structure Structural Elucidation of This compound NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Spectral analysis workflow for this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methylpyrrolidin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the structural elucidation of this compound through the interpretation of its NMR spectra, supported by detailed experimental protocols and visual diagrams.

Introduction to this compound

This compound is a five-membered lactam ring structure with a methyl substituent at the 3-position.[1][2] Its molecular formula is C₅H₉NO, and its molecular weight is 99.13 g/mol .[1][3] Understanding the precise arrangement of atoms within this molecule is crucial for its application in various research and development contexts. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃). The data is compiled from publicly available spectral databases.[1][3]

¹H NMR Spectral Data
SignalChemical Shift (δ) / ppmMultiplicityIntegrationCoupling Constant (J) / HzAssignment
1~6.5 (broad)Singlet1H-N-H
2~3.3Multiplet2H-H-5
3~2.4Multiplet1H-H-3
4~2.1Multiplet1H-H-4a
5~1.6Multiplet1H-H-4b
6~1.2Doublet3H~7CH₃
¹³C NMR Spectral Data
SignalChemical Shift (δ) / ppmAssignment
1~179C=O (C-2)
2~45C-5
3~38C-3
4~28C-4
5~15CH₃

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[4]

  • Solvent Addition: Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4]

  • Dissolution: Gently vortex or shake the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.[4]

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[4]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for this analysis.

  • Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform manual or automated shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise ratio.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

    • Spectral Width: A spectral width of approximately 10-12 ppm is appropriate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbonyl carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[5]

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard for organic molecules.[6]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical relationships of its NMR signals.

molecular_structure cluster_ring This compound C2 C2=O C3 C3 C2->C3 C4 C4 C3->C4 Me CH₃ C3->Me C5 C5 C4->C5 N1 N1 C5->N1 N1->C2

Caption: Molecular structure of this compound with atom numbering.

proton_nmr_correlations NH N-H (~6.5 ppm) H5 H-5 (~3.3 ppm) H4 H-4 (~2.1, ~1.6 ppm) H5->H4 J-coupling H3 H-3 (~2.4 ppm) CH3 CH₃ (~1.2 ppm) H3->CH3 J-coupling H4->H3 J-coupling

Caption: ¹H NMR J-coupling correlations in this compound.

carbon_nmr_assignments C2 C-2 (C=O) ~179 ppm C5 C-5 ~45 ppm C4 C-4 ~28 ppm C3 C-3 ~38 ppm CH3 CH₃ ~15 ppm

Caption: ¹³C NMR chemical shift assignments for this compound.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated spectral data, coupled with a comprehensive experimental protocol, offers a solid foundation for the structural analysis of this compound. The provided visualizations further aid in understanding the molecular structure and the relationships between the observed NMR signals. This information is valuable for researchers and scientists working with this compound in various scientific disciplines.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrrolidin-2-one is a lactam, a cyclic amide, with a molecular weight of 99.13 g/mol . Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and characterization in various matrices, a common requirement in drug discovery, development, and quality control. This technical guide provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation of this compound, including its major fragment ions, a proposed fragmentation pathway, and a standard experimental protocol.

Core Fragmentation Data

The mass spectrum of this compound is characterized by several key fragments. The molecular ion and major fragment ions observed under electron ionization are summarized below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/z Proposed Fragment Ion Relative Intensity (%)
99[C₅H₉NO]⁺• (Molecular Ion)30-40
56[C₃H₄O]⁺• or [C₃H₆N]⁺100
41[C₃H₅]⁺ or [C₂H₃N]⁺•80-90

Note: Relative intensities are estimated from available spectral data and may vary depending on the instrument and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows characteristic pathways for cyclic amides. The initial event is the removal of an electron to form the molecular ion (m/z 99). Subsequent fragmentation proceeds through several key steps:

  • Alpha-Cleavage: A primary fragmentation mechanism for amides is the cleavage of the bond alpha to the carbonyl group. In this compound, this can lead to the loss of a methyl radical (•CH₃) or the cleavage of the C-C bond within the ring adjacent to the nitrogen atom.

  • Ring Opening and Subsequent Fragmentation: The cyclic structure can undergo ring-opening, followed by a series of cleavages to produce smaller, stable fragments.

The formation of the major observed ions can be rationalized as follows:

  • Formation of m/z 56 (Base Peak): The most abundant fragment ion is proposed to arise from the cleavage of the ring. One plausible pathway involves the cleavage of the C4-C5 and C2-C3 bonds, followed by a hydrogen rearrangement, leading to the formation of a stable radical cation.

  • Formation of m/z 41: This fragment likely results from the further fragmentation of the m/z 56 ion or directly from the molecular ion through a more complex rearrangement.

Visualization of the Fragmentation Pathway

The proposed fragmentation pathway of this compound is depicted in the following diagram:

fragmentation_pathway M [C₅H₉NO]⁺• m/z = 99 (Molecular Ion) F56 [C₃H₄O]⁺• m/z = 56 (Base Peak) M->F56 - C₂H₅N F41 [C₃H₅]⁺ m/z = 41 F56->F41 - CH₃•

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization.

5.1. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

5.2. GC Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1)

5.3. MS Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-200

  • Solvent Delay: 2-3 minutes

5.4. Sample Preparation

Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by a distinct pattern with a molecular ion at m/z 99 and major fragments at m/z 56 and 41. The proposed fragmentation pathway involves initial alpha-cleavage and ring-opening, leading to the formation of these stable ions. The provided GC-MS protocol offers a reliable method for the analysis of this compound. This in-depth guide serves as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries for the accurate identification and characterization of this compound.

References

Solubility Profile of 3-Methylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylpyrrolidin-2-one. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its expected solubility based on its chemical structure, comparison with its close analog N-methyl-2-pyrrolidone (NMP), and detailed, standardized experimental protocols for researchers to determine its solubility in various solvents.

Introduction to this compound

This compound is a five-membered lactam, a cyclic amide, with the chemical formula C₅H₉NO. Its structure, featuring a polar amide group and a methyl substituent, suggests it possesses versatile solvent properties. It is a derivative of pyrrolidin-2-one and a structural analog of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP). Understanding its solubility is crucial for its application in various fields, including organic synthesis, polymer chemistry, and pharmaceutical sciences, where it may serve as a solvent, reactant, or building block.

Expected Solubility Profile

Based on its molecular structure, this compound is anticipated to be a polar, aprotic solvent. The presence of the lactam ring with its carbonyl group and nitrogen atom allows for strong dipole-dipole interactions and hydrogen bond acceptance.

It is expected to be miscible with water and a wide range of organic solvents.[1] Its solubility behavior is likely to be very similar to that of N-methyl-2-pyrrolidone (NMP), which is known to be miscible with water and most common organic solvents such as alcohols, ethers, ketones, aromatic hydrocarbons, and chlorinated hydrocarbons.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents is not widely published. Therefore, this section provides a template for researchers to systematically record their experimentally determined solubility data. This structured format allows for easy comparison and data management.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent TypeSolubility ( g/100 g solvent)Molar Solubility (mol/L)Observations
WaterPolar ProticData to be determinedData to be determined
MethanolPolar ProticData to be determinedData to be determined
EthanolPolar ProticData to be determinedData to be determined
AcetonePolar AproticData to be determinedData to be determined
Ethyl AcetatePolar AproticData to be determinedData to be determined
DichloromethanePolar AproticData to be determinedData to be determined
TolueneNon-polarData to be determinedData to be determined
HexaneNon-polarData to be determinedData to be determined

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound in various solvents using the widely accepted shake-flask method. This method is considered the gold standard for its reliability.

Principle

An excess amount of the solute (this compound) is added to a known amount of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, at which point the concentration of the solute in the supernatant is determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with a UV detector (HPLC-UV), or a calibrated refractometer).

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess should be visually apparent throughout the experiment.

    • Record the exact weight of the solute added.

    • Add a known volume or weight of the chosen solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility in g/100 g of solvent or mol/L using the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume/weight of solvent A->B Combine in vial C Agitate at constant temperature (24-72h) B->C D Sedimentation C->D E Syringe Filtration (0.22 µm) D->E F Dilution E->F G Instrumental Analysis (GC/HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, its chemical structure strongly suggests it is a versatile solvent with high polarity, likely miscible with water and soluble in a broad range of organic solvents. This technical guide provides a robust framework for researchers and drug development professionals to experimentally determine its solubility through the standardized shake-flask method. The provided data table template and experimental workflow diagram offer practical tools for systematic investigation and documentation of this important physicochemical property. The generation of such data will be invaluable for the future application of this compound across various scientific and industrial domains.

References

Methodological & Application

Synthesis of 3-Methylpyrrolidin-2-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-methylpyrrolidin-2-one, a valuable heterocyclic compound. It clarifies a common misconception regarding its synthesis from gamma-butyrolactone (GBL) and presents a well-established and reliable protocol via a Michael addition followed by reductive cyclization. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

Pyrrolidin-2-ones, also known as γ-lactams, are a class of five-membered heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The substituent pattern on the pyrrolidinone ring is crucial for their biological activity. The synthesis of specifically substituted pyrrolidinones is therefore of significant interest in medicinal chemistry and drug development.

A common synthetic route to the pyrrolidinone core involves the reaction of gamma-butyrolactone (GBL) with an amine. However, it is a critical point of regioselectivity that this reaction leads to the formation of N-substituted pyrrolidinones. For instance, the reaction of GBL with methylamine exclusively yields N-methylpyrrolidin-2-one, not a C-methylated isomer.

To synthesize this compound, the methyl group must be incorporated into the carbon backbone of the precursor molecule prior to the formation of the lactam ring. A robust and widely utilized method for achieving this is the conjugate addition of a nitromethane to an α,β-unsaturated ester, such as ethyl crotonate, followed by a reductive cyclization of the resulting γ-nitro ester. This approach provides a clear and efficient pathway to the desired product.

Synthetic Pathway

The synthesis of this compound is achieved in a two-step process. The first step is a base-catalyzed Michael addition of nitromethane to ethyl crotonate, which forms ethyl 3-methyl-4-nitrobutanoate. The second step involves the catalytic hydrogenation of the γ-nitro ester, which simultaneously reduces the nitro group to an amine and facilitates the cyclization to the final product, this compound.

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization Nitromethane Nitromethane Michael_Adduct Ethyl 3-methyl-4-nitrobutanoate Nitromethane->Michael_Adduct Ethyl_Crotonate Ethyl_Crotonate Ethyl_Crotonate->Michael_Adduct Base_Catalyst Base Catalyst (e.g., DBU) Base_Catalyst->Michael_Adduct Solvent_1 Solvent Solvent_1->Michael_Adduct Final_Product This compound Michael_Adduct->Final_Product Michael_Adduct->Final_Product Catalytic Hydrogenation Hydrogenation_Catalyst Hydrogenation Catalyst (e.g., Raney Nickel) Hydrogenation_Catalyst->Final_Product Hydrogen_Source H2 (gas) Hydrogen_Source->Final_Product Solvent_2 Solvent (e.g., Ethanol) Solvent_2->Final_Product

Diagram 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-4-nitrobutanoate

This protocol is adapted from established procedures for the Michael addition of nitroalkanes to α,β-unsaturated esters.

Materials:

  • Nitromethane

  • Ethyl crotonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of ethyl crotonate (1.0 eq) in the chosen anhydrous solvent, add nitromethane (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DBU (0.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the reductive cyclization of the γ-nitro ester intermediate.

Materials:

  • Ethyl 3-methyl-4-nitrobutanoate

  • Raney Nickel (or Palladium on carbon, Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure reaction vessel, dissolve ethyl 3-methyl-4-nitrobutanoate (1.0 eq) in ethanol or methanol.

  • Carefully add Raney Nickel (approx. 10-20% by weight of the starting material) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Pressure (psi)Time (h)Yield (%)
1. Michael Addition Nitromethane, Ethyl crotonateDBUTHF0 to RTAmbient24-4870-85
2. Reductive Cyclization Ethyl 3-methyl-4-nitrobutanoateRaney NickelEthanol50-8050-10012-2480-95

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of this compound is effectively achieved through a two-step sequence involving a Michael addition of nitromethane to ethyl crotonate, followed by catalytic hydrogenation. This method circumvents the regiochemical limitations of using gamma-butyrolactone as a starting material. The provided protocols and data serve as a reliable guide for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient preparation of this important heterocyclic building block. Careful execution of the experimental procedures and appropriate purification techniques are essential for obtaining high yields and purity of the final product.

Application Notes and Protocols for 3-Methylpyrrolidin-2-one as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled formation of new stereocenters. The temporary incorporation of a chiral molecule allows for the diastereoselective transformation of a prochiral substrate. The auxiliary is subsequently removed, yielding an enantiomerically enriched product. Pyrrolidinone-based structures are a well-established class of chiral auxiliaries, valued for their rigid conformation which facilitates high levels of stereochemical induction.

This document provides detailed application notes and protocols for the use of (S)-3-methylpyrrolidin-2-one as a chiral auxiliary in the asymmetric alkylation of carboxylic acid derivatives. While less common than other pyrrolidinone-based auxiliaries like those derived from prolinol, the principles of its application are analogous and offer a valuable strategy for the synthesis of chiral molecules. The protocols provided herein are representative methodologies based on established procedures for similar chiral auxiliaries.

Principle of Stereochemical Control

The stereochemical outcome of reactions employing 3-methylpyrrolidin-2-one as a chiral auxiliary is primarily dictated by the steric hindrance imposed by the methyl group at the C3 position. Once an acyl group is attached to the nitrogen atom, the resulting N-acyl-3-methylpyrrolidin-2-one can be deprotonated to form a chiral enolate. The methyl group on the pyrrolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face. This results in the preferential formation of one diastereomer.

I. Asymmetric α-Alkylation of Carboxylic Acid Derivatives

The asymmetric α-alkylation of carboxylic acids is a fundamental carbon-carbon bond-forming reaction. By converting the carboxylic acid into an N-acyl derivative of this compound, the chiral auxiliary can direct the stereoselective introduction of an alkyl group.

Logical Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage start Prochiral Carboxylic Acid + (S)-3-Methylpyrrolidin-2-one acylation N-Acylation start->acylation product1 N-Acyl-(S)-3-methylpyrrolidin-2-one acylation->product1 enolate Enolate Formation (LDA, -78 °C) product1->enolate alkylation Alkylation (R-X) enolate->alkylation product2 Alkylated N-Acyl Adduct (Diastereomeric Mixture) alkylation->product2 hydrolysis Hydrolysis (e.g., LiOH/H2O2) product2->hydrolysis product3 Enantioenriched Carboxylic Acid hydrolysis->product3 auxiliary Recovered (S)-3-Methylpyrrolidin-2-one hydrolysis->auxiliary

Caption: General workflow for asymmetric alkylation using (S)-3-methylpyrrolidin-2-one.

Experimental Protocols

Protocol 1: N-Acylation of (S)-3-Methylpyrrolidin-2-one

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • (S)-3-Methylpyrrolidin-2-one

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-3-methylpyrrolidin-2-one (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield N-propionyl-(S)-3-methylpyrrolidin-2-one.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl auxiliary with benzyl bromide.

Materials:

  • N-Propionyl-(S)-3-methylpyrrolidin-2-one

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in a flame-dried flask under an inert atmosphere by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.

  • In a separate flame-dried flask, dissolve N-propionyl-(S)-3-methylpyrrolidin-2-one (1.0 eq) in anhydrous THF.

  • Cool the solution of the N-acyl auxiliary to -78 °C.

  • Slowly add the prepared LDA solution to the N-acyl auxiliary solution via cannula. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl adduct

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H2O2)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na2SO3)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated N-acyl adduct (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add a solution of LiOH (2.0 eq) in water, followed by the dropwise addition of 30% H2O2 (4.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by the addition of an aqueous solution of Na2SO3.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the enantioenriched carboxylic acid.

Data Presentation

The efficacy of a chiral auxiliary is determined by the yield and diastereoselectivity of the reaction. The following table provides a template for presenting such data.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide95:585
2Methyl iodide90:1092
3Ethyl iodide92:888
4Allyl bromide93:782

Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual results may vary.

II. Stereochemical Rationale

The high diastereoselectivity observed in the alkylation of N-acyl-3-methylpyrrolidin-2-one enolates can be rationalized by considering the transition state of the reaction. The lithium cation is chelated by the two oxygen atoms of the enolate, creating a rigid structure. The methyl group at the C3 position of the pyrrolidinone ring sterically hinders the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face.

Logical Relationship: Stereochemical Induction

G cluster_0 Chelated Enolate Intermediate cluster_1 Steric Hindrance cluster_2 Electrophilic Approach cluster_3 Stereochemical Outcome img steric_hindrance C3-Methyl Group label_enolate Rigid Chelated (Z)-Enolate approach Electrophile (R-X) approaches from less hindered face steric_hindrance->approach directs outcome Preferential formation of one diastereomer approach->outcome

Caption: The C3-methyl group directs the approach of the electrophile.

Conclusion

This compound serves as a viable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward protocols for acylation, diastereoselective alkylation, and auxiliary cleavage, combined with the potential for high stereocontrol, make it a useful tool for researchers in organic synthesis and drug development. The principles and protocols outlined in these application notes provide a solid foundation for the practical application of this chiral auxiliary in the laboratory.

Application Notes: Stereoselective Reactions Using 3-Methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly selective methods to control the stereochemical outcome of reactions is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries, temporary stereogenic units that are incorporated into a substrate to direct a subsequent stereoselective transformation, represent a powerful and reliable strategy. While a wide array of chiral auxiliaries have been developed, those based on the pyrrolidine scaffold have proven to be particularly effective due to their rigid conformational nature and the predictable facial bias they impart.

This document provides detailed application notes and protocols on the use of a prominent chiral auxiliary derived from a methyl-substituted pyrrolidine, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). Although 3-methylpyrrolidin-2-one itself is not commonly employed as a chiral auxiliary, its structural isomer derivative, SAMP, developed by Corey and Enders, has become a cornerstone in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds.[1] The methodologies involving SAMP and its enantiomer, RAMP, are renowned for their high stereoselectivity in the α-alkylation of ketones and aldehydes, as well as in asymmetric aldol and Michael reactions.[1]

The underlying principle of SAMP/RAMP-mediated stereoselection lies in the formation of a rigid, chelated azaenolate intermediate. The stereocenter at the 2-position of the pyrrolidine ring, along with the methoxymethyl side chain, effectively shields one face of the enolate, thereby directing the approach of an electrophile to the opposite face with high diastereoselectivity.[1]

Key Applications and Stereoselective Reactions

The primary application of SAMP as a chiral auxiliary is in the asymmetric α-alkylation of carbonyl compounds. This method allows for the enantioselective introduction of a wide range of alkyl groups to aldehydes and ketones, furnishing the desired products in high enantiomeric excess.

Asymmetric α-Alkylation of Ketones

A general workflow for the SAMP-mediated asymmetric α-alkylation of a ketone involves three key steps:

  • Hydrazone Formation: The chiral auxiliary, SAMP, is condensed with the prochiral ketone to form a chiral hydrazone.

  • Diastereoselective Alkylation: The hydrazone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate is then reacted with an alkylating agent (e.g., an alkyl halide), which approaches from the sterically less hindered face, leading to a highly diastereoselective alkylation.

  • Auxiliary Cleavage: The resulting alkylated hydrazone is then cleaved, typically by ozonolysis or acidic hydrolysis, to release the α-alkylated ketone and recover the chiral auxiliary.

The high degree of stereocontrol is attributed to the formation of a rigid, six-membered chelated transition state of the azaenolate, where the lithium cation is coordinated to both the nitrogen atom and the oxygen of the methoxymethyl group. This conformation orients the substituents on the pyrrolidine ring in a way that effectively blocks one face of the enolate from the incoming electrophile.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric α-alkylation of 3-pentanone using SAMP, as described in the literature.

Electrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
Ethyl Iodide(S)-4-Methyl-3-heptanone75≥95≥95
Benzyl Bromide(S)-4-Benzyl-3-pentanone80≥98≥98
Allyl Bromide(S)-4-Allyl-3-pentanone70≥96≥96

Experimental Protocols

Protocol 1: Asymmetric α-Alkylation of 3-Pentanone with Ethyl Iodide using SAMP

This protocol details the three main stages of the asymmetric alkylation of 3-pentanone.

Materials:

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • 3-Pentanone

  • Anhydrous Diethyl Ether

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Ethyl Iodide

  • Ozone

  • Pentane

  • Magnesium Sulfate (anhydrous)

Step 1: Formation of the SAMP Hydrazone of 3-Pentanone

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.30 g, 10 mmol) and anhydrous diethyl ether (40 mL).

  • Add 3-pentanone (0.95 g, 11 mmol) to the solution.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain the 3-pentanone SAMP hydrazone as a colorless oil.

Step 2: Diastereoselective Alkylation

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) (50 mL) and diisopropylamine (1.54 mL, 11 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of the 3-pentanone SAMP hydrazone (1.84 g, 10 mmol) in anhydrous THF (20 mL) dropwise via a cannula.

  • Stir the resulting orange-colored solution at 0 °C for 4 hours to ensure complete formation of the azaenolate.

  • Cool the reaction mixture back down to -100 °C.

  • Add ethyl iodide (1.72 g, 11 mmol) dropwise.

  • Stir the reaction at -100 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated hydrazone in pentane (50 mL) and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon to remove excess ozone.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Wash the solution with water and brine, then dry over anhydrous magnesium sulfate.

  • Carefully remove the pentane by distillation at atmospheric pressure.

  • Purify the resulting crude ketone by flash column chromatography on silica gel to afford (S)-4-methyl-3-heptanone.

Visualizations

experimental_workflow Experimental Workflow for SAMP-Mediated Asymmetric Alkylation cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Auxiliary Cleavage SAMP SAMP Ketone Prochiral Ketone Hydrazone Chiral Hydrazone SAMP->Hydrazone Condensation Ketone->Hydrazone Azaenolate Chiral Azaenolate Hydrazone->Azaenolate Deprotonation (LDA) Alkyl_Halide Alkyl Halide (R-X) Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Alkylation Alkyl_Halide->Alkylated_Hydrazone Alkylated_Ketone α-Alkylated Ketone Alkylated_Hydrazone->Alkylated_Ketone Ozonolysis Recovered_SAMP Recovered SAMP Alkylated_Hydrazone->Recovered_SAMP

Caption: Workflow for SAMP-mediated asymmetric alkylation.

stereochemical_control Stereochemical Control in SAMP Hydrazone Alkylation cluster_chelate Rigid Chelated Structure Azaenolate Chelated Azaenolate Intermediate Product Major Diastereomer Azaenolate->Product Diastereoselective Alkylation Electrophile Electrophile (R+) Electrophile->Azaenolate Top_Attack Top-face attack (Sterically hindered) Bottom_Attack Bottom-face attack (Favored) Pyrrolidine ring and\nmethoxymethyl group\ncreate steric bulk Pyrrolidine ring and methoxymethyl group create steric bulk

References

Application Notes and Protocols: 3-Methylpyrrolidin-2-one as a Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Methylpyrrolidin-2-one as a solvent in organic synthesis. Due to its structural similarity to N-Methylpyrrolidin-2-one (NMP), this compound presents itself as a potential alternative solvent with comparable physical properties. These notes are intended to guide researchers in exploring its applications in various organic reactions.

Introduction to this compound

This compound (CAS No. 2555-05-7) is a polar aprotic solvent with the chemical formula C₅H₉NO.[1][2] It is a colorless to pale yellow liquid that is miscible with water and a variety of organic solvents.[1] Its physical and chemical properties suggest its utility in a range of chemical transformations, particularly those requiring a high-boiling, polar medium.

The structural similarity to N-Methylpyrrolidin-2-one (NMP), a widely used but increasingly regulated solvent, makes this compound a compound of interest for applications where a substitute for NMP is sought.[3][4]

Physical and Chemical Properties

A comparative summary of the physical properties of this compound and other common polar aprotic solvents is provided in the table below. This data is crucial for designing reaction conditions and for solvent substitution studies.

PropertyThis compoundN-Methylpyrrolidin-2-one (NMP)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
CAS Number 2555-05-7[2]872-50-4[4]68-12-267-68-5
Molecular Formula C₅H₉NO[2]C₅H₉NO[4]C₃H₇NOC₂H₆OS
Molar Mass ( g/mol ) 99.13[2]99.13[4]73.0978.13
Boiling Point (°C) ~202[1]202-204[4]153189
Melting Point (°C) ~ -16[1]-24[4]-6118.5
Density (g/cm³) ~0.979 (Predicted)[2]1.028[4]0.9441.100
Solubility in Water Soluble[1]Miscible[4]MiscibleMiscible
Potential Applications in Organic Synthesis

Based on its properties as a polar aprotic solvent, this compound is a potential medium for a variety of organic reactions, including:

  • Nucleophilic Substitution Reactions (Sₙ2): The polar aprotic nature of this compound can accelerate Sₙ2 reactions by solvating cations while leaving anions relatively free to act as nucleophiles.[5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Solvents like NMP are frequently used in Suzuki, Heck, and other cross-coupling reactions.[7][8][9] this compound could serve as a suitable alternative in these transformations.

  • Polymerization Reactions: It can be used as a solvent for polymerization processes, finding applications in the synthesis of synthetic polymers and resins.[1]

The following sections provide generalized protocols for evaluating this compound in these reaction classes.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol describes a general method for conducting a nucleophilic substitution reaction, for instance, the synthesis of an aryl ether from a phenol and an alkyl halide.

Workflow for Nucleophilic Substitution

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Add phenol and base to reaction vessel B Add this compound A->B C Stir until dissolved B->C D Add alkyl halide C->D Start Reaction E Heat to desired temperature (e.g., 80-120 °C) D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G Reaction Complete H Quench with water G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Purification (e.g., Chromatography) J->K Purify

Caption: General workflow for a nucleophilic substitution reaction.

Materials:

  • Reactant 1 (e.g., Phenol)

  • Reactant 2 (e.g., Alkyl halide)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (solvent)

  • Quenching solution (e.g., Water)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer and a condenser, add the phenol (1.0 equiv.) and the base (1.5-2.0 equiv.).

  • Add a sufficient volume of this compound to achieve a practical concentration (e.g., 0.1-1.0 M).

  • Stir the mixture at room temperature until the solids are fully dissolved.

  • Add the alkyl halide (1.1-1.2 equiv.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid, a cornerstone of modern drug discovery.[7][9]

Logical Diagram for Suzuki-Miyaura Coupling Components

cluster_reactants Reactants cluster_reagents Reagents & Conditions center Suzuki-Miyaura Cross-Coupling ArylHalide Aryl Halide (Ar-X) center->ArylHalide BoronicAcid Boronic Acid (R-B(OH)₂) center->BoronicAcid Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) center->Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) center->Base Solvent Solvent: This compound center->Solvent

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv.)

  • Boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • This compound (solvent)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • To a reaction flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Separate the organic layer, wash with water and brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1][2] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

This compound is a promising polar aprotic solvent for a range of organic reactions. Its physical properties make it a viable candidate for replacing more hazardous solvents like NMP. The general protocols provided herein offer a starting point for researchers to explore its utility in their specific synthetic applications. Further investigation and optimization will be necessary to establish its full potential and to develop specific, high-yielding reaction conditions.

References

Applications of 3-Methylpyrrolidin-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpyrrolidin-2-one scaffold is a valuable building block in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to interact with a variety of biological targets. Its derivatives have shown promise in several therapeutic areas, including oncology, neurodegenerative diseases, and inflammation. This document provides an overview of its applications, quantitative data for representative compounds, and detailed experimental protocols.

Application as a Scaffold for Kinase Inhibitors

Derivatives of 3-substituted pyrrolidines have been investigated as potent and selective kinase inhibitors, particularly targeting the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.

Example Application: ERK1/2 Inhibitors

A notable example is the development of 3(S)-thiomethyl pyrrolidine analogs as inhibitors of extracellular signal-regulated kinases 1 and 2 (ERK1/2). While the initial lead compound suffered from poor pharmacokinetic properties, substitution at the 3-position of the pyrrolidine ring led to analogs with significantly improved bioavailability[1][2][3][4].

Quantitative Data for a Structurally Related ERK1/2 Inhibitor

CompoundTargetAssayKey ParameterValue
3(S)-thiomethyl pyrrolidine analogERK1/2Rat PharmacokineticsAUC (10 mpk, oral)26 µM·h
3(S)-thiomethyl pyrrolidine analogERK1/2Rat PharmacokineticsOral Bioavailability (F%)70%

Experimental Protocol: Pharmacokinetic Analysis in Rats

This protocol is adapted from studies on 3-substituted pyrrolidine ERK inhibitors[1][2][3][4].

Objective: To determine the pharmacokinetic profile of a test compound in rats following oral administration.

Materials:

  • Test compound (e.g., 3(S)-thiomethyl pyrrolidine analog)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight prior to dosing.

  • Prepare a formulation of the test compound in the selected vehicle at a suitable concentration for a 10 mg/kg dose.

  • Administer the test compound to the rats via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) and oral bioavailability (F%), using appropriate software.

Signaling Pathway: Ras-Raf-MEK-ERK Cascade

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulation Inhibitor 3-Substituted Pyrrolidine Inhibitor Inhibitor->ERK Inhibition

Ras-Raf-MEK-ERK signaling pathway and the point of intervention for ERK inhibitors.

Application in Neurodegenerative Diseases

Pyrrolidin-2-one derivatives have been explored for the treatment of neurodegenerative disorders like Alzheimer's disease, primarily as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Example Application: Acetylcholinesterase Inhibitors

N-benzylated pyrrolidin-2-one derivatives have been designed as analogs of the Alzheimer's drug donepezil. These compounds aim to inhibit AChE and thereby increase acetylcholine levels in the brain, which is thought to improve cognitive function[5]. In silico studies, including docking and molecular dynamics simulations, have been used to predict the binding affinity of these compounds to AChE[6][7].

Quantitative Data for a Structurally Related Acetylcholinesterase Inhibitor

CompoundTargetAssayKey ParameterValue
3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-oneAcetylcholinesterase (AChE)In vitro enzyme inhibitionIC500.018 µM
Donepezil (Reference)Acetylcholinesterase (AChE)In vitro enzyme inhibitionIC500.023 µM

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for determining AChE inhibitory activity.

Objective: To measure the in vitro inhibitory activity of a test compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding DTNB and ATCI to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow: In Silico to In Vitro Screening of AChE Inhibitors

AChE_Workflow Design Rational Drug Design (Donepezil as lead) Synthesis Synthesis of Pyrrolidin-2-one Derivatives Design->Synthesis Docking Molecular Docking (AChE PDB: 4EY7) Synthesis->Docking MD_Sim Molecular Dynamics Simulations (100 ns) Docking->MD_Sim InVitro In Vitro AChE Inhibition Assay (Ellman's) MD_Sim->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR

Workflow for the design and evaluation of pyrrolidin-2-one based AChE inhibitors.

Application as Anti-inflammatory Agents

Derivatives of the closely related pyrrolidine-2,5-dione scaffold have demonstrated potential as anti-inflammatory and analgesic agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Example Application: COX/LOX Inhibitors

A pivalate-based Michael product of N-phenylmaleimide, a pyrrolidine-2,5-dione derivative, has been synthesized and evaluated for its ability to inhibit COX-1, COX-2, and 5-LOX. The compound showed promising in vitro inhibitory activity[8].

Quantitative Data for a Structurally Related COX/LOX Inhibitor

CompoundTargetAssayKey ParameterValue
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1In vitro enzyme inhibitionIC50314 µg/mL
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2In vitro enzyme inhibitionIC50130 µg/mL
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOXIn vitro enzyme inhibitionIC50105 µg/mL

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Heme

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound

  • Indomethacin (for COX-1) or Celecoxib (for COX-2) as positive controls

  • 96-well microplate reader

Procedure:

  • Add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

  • Add the test compound at various concentrations and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Shake the plate and incubate for a specified time (e.g., 5 minutes) at room temperature.

  • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the peroxidase activity of COX.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationship: Dual Inhibition of Inflammatory Pathways

Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Pain Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Pyrrolidine-2,5-dione Derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Dual inhibition of COX and LOX pathways by a pyrrolidine-2,5-dione derivative.

General Synthetic Protocol for 3-Substituted Pyrrolidin-2-ones

A common method for the synthesis of 3-substituted pyrrolidin-2-ones involves the Michael addition of a nucleophile to an α,β-unsaturated lactam.

Objective: To synthesize a 3-substituted pyrrolidin-2-one via Michael addition.

Materials:

  • N-protected-5-vinyl-2-pyrrolidinone

  • Nucleophile (e.g., a thiol, amine, or carbon nucleophile)

  • Base (e.g., triethylamine, DBU)

  • Solvent (e.g., dichloromethane, THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected-5-vinyl-2-pyrrolidinone and the nucleophile in the chosen solvent.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted pyrrolidin-2-one.

  • Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).

Note: The specific reaction conditions (solvent, temperature, reaction time) will vary depending on the specific substrates and nucleophiles used.

This document provides a snapshot of the potential applications of the this compound scaffold in medicinal chemistry. The versatility of this core structure, combined with the potential for stereoselective synthesis, makes it an attractive starting point for the development of novel therapeutic agents. Further exploration of this scaffold is warranted to uncover its full potential in drug discovery.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis of pharmaceutical intermediates derived from 3-methylpyrrolidin-2-one. This versatile starting material serves as a key building block for a variety of biologically active molecules, including anticonvulsant agents.

Synthesis of 3-Methyl-3-benzyl-pyrrolidin-2-one: An Anticonvulsant Intermediate

The alkylation of this compound at the C3 position introduces structural complexity and has been shown to be a viable strategy for the development of potent anticonvulsant agents. The introduction of a benzyl group, in particular, has been demonstrated to be effective against seizures induced by maximal electroshock.[1][2]

Experimental Protocol: Synthesis of 3-Methyl-3-benzyl-pyrrolidin-2-one

This protocol describes the synthesis of 3-methyl-3-benzyl-pyrrolidin-2-one via alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30 minutes.

  • Formation of the Enolate: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise over 20 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-methyl-3-benzyl-pyrrolidin-2-one.

Data Presentation

The following table summarizes the anticonvulsant activity of 3-methyl-3-benzyl-pyrrolidin-2-one and related compounds in preclinical models.[1][2]

Compound3-SubstituentsAnticonvulsant Activity (MES) ED₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
7i Bn, Me553.04
7h Bn, H413.51
7j Bn, Et741.70
Phenobarbital --1.37
Valproic Acid --5.18

MES: Maximal Electroshock Seizure Test ED₅₀: Median Effective Dose TD₅₀: Median Toxic Dose Bn: Benzyl, Me: Methyl, Et: Ethyl

Signaling Pathways and Mechanism of Action

Anticonvulsant Activity and Voltage-Gated Sodium Channels

The anticonvulsant activity of many 3,3-disubstituted 2-pyrrolidinones is attributed to their interaction with voltage-gated sodium channels.[3][4] These channels are crucial for the initiation and propagation of action potentials in neurons.[5][6][7] By modulating the activity of these channels, these compounds can reduce excessive neuronal firing that leads to seizures. The proposed mechanism involves the binding of the molecule to the channel, which stabilizes the inactivated state of the channel, thereby reducing the number of channels available to open and propagate an action potential.

VoltageGatedSodiumChannel cluster_membrane Cell Membrane cluster_states Channel States Na_channel Voltage-Gated Sodium Channel Closed Closed Open Open Closed->Open Inactive Inactive Open->Inactive Inactivation Na_influx Na+ Influx (Action Potential) Open->Na_influx Inactive->Closed Recovery Reduced_Excitability Reduced Neuronal Excitability Inactive->Reduced_Excitability Depolarization Membrane Depolarization Depolarization->Closed Activation Repolarization Membrane Repolarization Repolarization->Inactive Anticonvulsant 3-Substituted Pyrrolidin-2-one Anticonvulsant->Inactive Stabilizes

Caption: Voltage-Gated Sodium Channel Modulation by 3-Substituted Pyrrolidin-2-ones.

Potential as Kinase Inhibitors and VEGFR-2 Signaling

The pyrrolidinone scaffold is also present in a number of kinase inhibitors. While not directly synthesized from this compound in the cited literature, the core structure is of interest in drug discovery for oncology. For instance, derivatives of a (2-oxoindolin-3-ylidene)methylpyrrole nucleus, which contains a pyrrolidone ring, have been investigated as multi-target tyrosine kinase receptor inhibitors, including inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9][10][11][12]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Kinase_Inhibitor Potential Pyrrolidinone-based Kinase Inhibitor Kinase_Inhibitor->Dimerization Inhibits

Caption: Simplified VEGFR-2 Signaling Pathway and Potential Inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of pharmaceutical intermediates from this compound is outlined below.

experimental_workflow Start This compound Alkylation Alkylation Reaction Start->Alkylation Purification Purification (Column Chromatography) Alkylation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Intermediate Pharmaceutical Intermediate (e.g., 3-Methyl-3-benzyl-pyrrolidin-2-one) Characterization->Intermediate Biological_Screening Biological Screening (e.g., Anticonvulsant Assays) Intermediate->Biological_Screening Data_Analysis Data Analysis (ED50, PI) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Application Note: A Protocol for the N-alkylation of 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of lactams, such as 3-methylpyrrolidin-2-one, is a fundamental transformation in organic synthesis. The resulting N-substituted pyrrolidinones are crucial intermediates and structural motifs in a wide range of pharmaceuticals and specialty chemicals. The pyrrolidine ring is a common feature in many natural alkaloids. This document provides a detailed protocol for the N-alkylation of this compound, focusing on a standard method using a strong base and an alkyl halide. Alternative methods, including microwave-assisted synthesis, are also discussed.

The core of the reaction involves the deprotonation of the lactam nitrogen, which is weakly acidic, to form a more nucleophilic conjugate base (lactam anion).[1] This anion then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.

General Reaction Scheme

The overall transformation is as follows:

> General reaction for the N-alkylation of this compound, where 'B' represents a base and 'R-X' is the alkylating agent.

Experimental Protocols

Two primary methods are presented: a classic approach using sodium hydride in an anhydrous solvent and a rapid microwave-assisted, solvent-free method.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol describes a standard laboratory procedure for N-alkylation using sodium hydride as the base and N,N-dimethylformamide (DMF) as the solvent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 0.1-0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed. This step ensures the complete formation of the sodium salt of the lactam.[1]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated this compound.

Safety Precautions:

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle it with extreme care in a fume hood under an inert atmosphere.

  • Alkylating agents are often toxic, mutagenic, and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous DMF is a skin irritant and can be harmful if absorbed through the skin.

Protocol 2: Microwave-Assisted Solvent-Free N-Alkylation

This method offers a faster and more environmentally friendly alternative to traditional methods.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Potassium hydroxide (KOH), powdered

  • Potassium carbonate (K₂CO₃), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Microwave-safe reaction vessel

  • Domestic or laboratory microwave oven

Experimental Procedure:

  • Mixing: In a microwave-safe vessel, thoroughly mix this compound (1.0 eq), the alkyl halide (1.5 eq), powdered potassium hydroxide (4.0 eq), powdered potassium carbonate (4.0 eq), and a catalytic amount of TBAB (0.1 eq).[2]

  • Irradiation: Place the open vessel in a microwave oven and irradiate at low power (e.g., 250-400W) for 2-5 minutes. Monitor the reaction progress between short irradiation intervals.

  • Work-up: After completion, allow the mixture to cool to room temperature. Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the N-alkylation of lactams, adaptable for this compound.

Alkylating AgentBase / CatalystSolventConditionsYieldReference
Alkyl Bromide/IodideSodium Hydride (NaH)DMF / THF0 °C to RT, 2-12 hGood to Excellent[1]
Alkyl BromideKOH / K₂CO₃ / TBABNoneMicrowave, 2-5 minGood to Excellent[1][2]
Phenacyl BromideN/A (via lactim ether)DMF60 °C, 1-6 hGood[3]
Dimethyl EtherDehydration CatalystNone200-400 °CGood[4]
MethanolAmmonium BromideNone (One-pot)High TempHigh[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a classical N-alkylation reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add this compound and anhydrous solvent to flask B 2. Cool to 0 °C A->B C 3. Add Base (e.g., NaH) under inert atmosphere B->C D 4. Stir for 1h (Anion Formation) C->D E 5. Cool to 0 °C D->E F 6. Add Alkyl Halide dropwise E->F G 7. Stir at RT for 2-12h (Monitor by TLC/LC-MS) F->G H 8. Quench with sat. NH4Cl G->H I 9. Extraction with organic solvent H->I J 10. Wash with H2O & Brine I->J K 11. Dry & Concentrate J->K L 12. Column Chromatography K->L M Pure N-Alkylated Product L->M

Caption: Workflow for the N-alkylation of this compound.

Logical Pathway of N-Alkylation

This diagram illustrates the logical steps and key components of the reaction.

logical_pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Lactam This compound Deprotonation Deprotonation Lactam->Deprotonation Base Strong Base (e.g., NaH, KOH) Base->Deprotonation AlkylHalide Alkylating Agent (R-X) SN2 SN2 Attack AlkylHalide->SN2 Deprotonation->SN2 Lactam Anion FinalProduct N-Alkyl-3-methyl- pyrrolidin-2-one SN2->FinalProduct

Caption: Key steps in the base-mediated N-alkylation of a lactam.

References

Application Notes and Protocols: Reaction Conditions for Michael Addition with 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This application note provides a detailed overview of the reaction conditions for the Michael addition utilizing 3-methylpyrrolidin-2-one as the nucleophilic "Michael donor." The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and its derivatization via Michael addition offers a powerful strategy for the synthesis of novel and complex molecules with potential therapeutic applications. This document outlines key reaction parameters, catalytic systems, and detailed experimental protocols to guide researchers in employing this compound in their synthetic endeavors.

The core of the reaction involves the deprotonation of this compound at the α-position to the carbonyl group, forming a nucleophilic enolate. This enolate then adds to the β-position of an electron-deficient alkene, the "Michael acceptor." Subsequent protonation yields the final 3,3-disubstituted pyrrolidin-2-one derivative. The stereochemical outcome of this reaction can often be controlled, leading to the formation of new stereocenters, a critical aspect in drug development.

General Reaction Scheme

The overall transformation for the Michael addition of this compound is depicted below. The reaction typically requires a strong base to generate the lactam enolate. For asymmetric transformations, chiral catalysts are employed to control the stereoselectivity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound Conditions Base (e.g., LDA, NaH) Catalyst (Optional) Solvent (e.g., THF) Temperature plus1 + Michael_Acceptor Michael Acceptor (e.g., Enone, Enoate, Nitroolefin) Product 3,3-Disubstituted pyrrolidin-2-one Conditions->Product Michael Addition G Workflow for LDA-Mediated Michael Addition A Prepare LDA solution in THF at -78 °C B Add this compound solution to LDA A->B C Stir for 1h for enolate formation B->C D Add Michael Acceptor (e.g., Methyl Acrylate) C->D E Stir at -78 °C for 2-4h D->E F Quench with sat. NH4Cl E->F G Aqueous Work-up & Extraction F->G H Purification by Chromatography G->H I Characterization of Product H->I G Logical Flow for Organocatalyzed Michael Addition cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction A Select Chiral Organocatalyst C Combine Reactants and Catalyst A->C B Choose Appropriate Solvent B->C D Stir at Controlled Temperature C->D E Monitor Reaction Progress (TLC) D->E F Purify by Chromatography E->F G Analyze Stereoselectivity (Chiral HPLC) F->G

Application Notes and Protocols for 3-Methylpyrrolidin-2-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylpyrrolidin-2-one, a derivative of pyrrolidinone, is a polar aprotic solvent with properties that suggest its potential utility in polymer chemistry. While its direct application in published literature is not as extensively documented as its close analog, N-Methyl-2-pyrrolidone (NMP), its physical and chemical characteristics indicate its suitability as a solvent for the synthesis and characterization of various polymers, particularly high-performance polymers like polyamides and polyimides. This document provides detailed application notes and adapted experimental protocols for the use of this compound in polymer chemistry, drawing parallels from established procedures using NMP.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties, such as its high boiling point and polar nature, are crucial for its role as a solvent in polymerization reactions that require elevated temperatures and the ability to dissolve polar monomers and the resulting polymers.

PropertyValueReference
Molecular Formula C₅H₉NO[1]
Molar Mass 99.13 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~202 °C[1]
Solubility Miscible with water and many organic solvents[1]

Application in Polyamide Synthesis

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength.[2][3] The synthesis of these polymers often requires a polar aprotic solvent that can facilitate the polycondensation reaction between a diamine and a diacid chloride at elevated temperatures. Based on the successful use of NMP in this capacity, this compound is proposed as a suitable alternative.

Experimental Protocol: Synthesis of an Aromatic Polyamide (Adapted from NMP-based procedures)

This protocol describes the low-temperature solution polycondensation of a diamine with a diacid chloride to form a polyamide, a method widely used for preparing aromatic polyamides.[4]

Materials:

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Aromatic diacid chloride (e.g., isophthaloyl chloride)

  • This compound (solvent)

  • Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)

  • Pyridine (acid scavenger)

  • Methanol (for polymer precipitation)

  • Water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Beaker

  • Filter funnel and flask

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine in this compound. If required for solubility, add anhydrous LiCl. Stir the mixture until all solids have dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Diacid Chloride: Slowly add a solution of the aromatic diacid chloride in this compound to the cooled diamine solution dropwise using a dropping funnel. Maintain the temperature below 5 °C during the addition to control the reaction rate.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to allow the polymerization to proceed. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the polyamide product in a vacuum oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Expected Results and Characterization

The resulting polyamide is typically a fibrous or powdery solid. The success of the synthesis can be confirmed and the polymer properties can be characterized using various analytical techniques as outlined in Table 2.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of amide bond formation (presence of characteristic C=O and N-H stretching bands).[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the polymer structure and confirmation of monomer incorporation.[5][6]
Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution (polydispersity).
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.[6]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).[6]

Solubility of Polyamides

The solubility of the synthesized polyamide is a critical factor for its processing and application. Aromatic polyamides are often soluble in polar aprotic solvents. Table 3 provides a summary of the solubility of various polyamides in solvents similar to this compound, suggesting its potential as an effective solvent for this class of polymers.[2][3][7]

Polymer TypeSolvents
Aromatic PolyamidesN-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Poly(amide-imide)sNMP, DMAc, DMF, DMSO, m-cresol, pyridine, γ-butyrolactone, Tetrahydrofuran (THF)
Semi-aromatic PolyamidesNMP, DMAc, DMF, DMSO, m-cresol, pyridine

Visualizations

Experimental Workflow for Polyamide Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up dissolve Dissolve Diamine in this compound cool Cool to 0-5 °C dissolve->cool add_diacid Add Diacid Chloride Solution cool->add_diacid stir Stir at Room Temperature add_diacid->stir precipitate Precipitate in Methanol stir->precipitate wash Wash with Methanol and Water precipitate->wash dry Dry in Vacuum Oven wash->dry

Caption: Workflow for the synthesis of aromatic polyamides.

Polycondensation Reaction of a Diamine and a Diacid Chloride

G diamine n H₂N-Ar₁-NH₂ (Diamine) polyamide -[HN-Ar₁-NHCO-Ar₂-CO]n- (Polyamide) diamine->polyamide Polycondensation in This compound diacid n ClOC-Ar₂-COCl (Diacid Chloride) diacid->polyamide hcl + 2n HCl

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methylpyrrolidin-2-one by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 3-Methylpyrrolidin-2-one by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying this compound? A1: Due to its high atmospheric boiling point of approximately 202°C, vacuum distillation is the preferred method.[1][2][3] Distilling at atmospheric pressure may lead to thermal decomposition, reducing yield and purity.[4] A common condition is distilling at 10 Torr, which lowers the boiling point to a more manageable 118-120°C.[1][5]

Q2: What are the key physical properties of this compound relevant to its distillation? A2: Understanding the physical properties is crucial for a successful distillation. Please refer to the data table below for a summary of these properties.

Q3: What are the potential impurities in crude this compound? A3: Impurities largely depend on the synthetic route used. Common impurities can include unreacted starting materials, residual solvents, and by-products from the reaction. For instance, if synthesized from the corresponding amino acid, uncyclized starting material might be present. It is advisable to use analytical methods like GC-MS to identify specific impurities before planning the purification strategy.

Q4: How can I determine the purity of my distilled this compound? A4: The purity of the final product can be assessed using several analytical techniques. Gas Chromatography (GC) is a highly effective method for determining purity and identifying any residual impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect impurities with different chemical shifts.

Q5: Are there any known azeotropes for this compound? A5: While specific azeotropic data for this compound is not readily available in the provided search results, it is miscible with water and many common organic solvents.[1][3] When distilling from a reaction mixture containing such solvents, the possibility of azeotrope formation should be considered, which may complicate separation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₉NO[1][6]
Molar Mass99.13 g/mol [1][7]
AppearanceColorless to pale yellow liquid or white to off-white solid[1][5]
Boiling Point (Atmospheric)~202°C[1][2][3]
Boiling Point (Vacuum)118-120°C @ 10 Torr[1][5]
Melting Point-16°C to 55°C (Note: Discrepancy in sources)[1][5]
Density~1.0 g/mL[5]
SolubilityMiscible with water and many organic solvents[1][3]

Table 2: Illustrative Boiling Points of Potential Impurities and Solvents (Note: This table is for illustrative purposes as actual impurities depend on the synthesis route.)

CompoundBoiling Point (°C) at 760 TorrPotential Role
Toluene111°CSolvent
Ethyl Acetate77°CSolvent
Dichloromethane40°CSolvent
Water100°CBy-product/Solvent
3-Methylpyrrolidine~105-107°CPotential By-product

Experimental Protocol: Vacuum Distillation

This protocol outlines a general procedure for the vacuum distillation of this compound.

Apparatus:

  • Round-bottom flask (distillation pot)

  • Claisen adapter

  • Vigreux or packed fractionating column (depending on required separation efficiency)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Cold trap and vacuum pump

  • Heating mantle and magnetic stirrer with stir bar

  • Glass wool for insulation

Procedure:

  • Preparation: Ensure all glassware is clean, dry, and free of cracks. Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Use high-vacuum grease on all ground-glass joints to ensure a tight seal.

  • Insulation: Wrap the distillation neck and column with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

  • Vacuum Application: Turn on the cooling water to the condenser. Close the system and slowly apply vacuum. The pressure should stabilize at the desired level (e.g., ~10 Torr).

  • Heating and Stirring: Begin stirring the crude material. Gradually heat the distillation pot using the heating mantle. The heating bath temperature should typically be set 20-30°C higher than the expected boiling point of the liquid.[4]

  • Fraction Collection:

    • Fore-run: Collect the initial, lower-boiling fraction, which may contain residual solvents or more volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point (e.g., 118-120°C at 10 Torr), switch to a clean receiving flask to collect the pure this compound.

    • Final Fraction: As the distillation nears completion, the temperature may fluctuate or rise. Stop the distillation before the pot is completely dry to avoid overheating the residue.

  • Shutdown: Turn off the heating mantle and allow the system to cool under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump and disassembling the apparatus.

Troubleshooting Guides

Problem: The pressure is unstable and fluctuating.

  • Possible Cause: There is a leak in the system.

  • Solution: Check all joints and connections. Ensure they are properly sealed with grease. Verify that the vacuum tubing is not cracked.

  • Possible Cause: The vacuum pump oil is old or contaminated.

  • Solution: Change the vacuum pump oil according to the manufacturer's instructions.

Problem: The liquid is "bumping" violently instead of boiling smoothly.

  • Possible Cause: Insufficient agitation or lack of boiling chips/stir bar.

  • Solution: Ensure the magnetic stirrer is on and functioning correctly. If not using a stirrer, cool the system, release the vacuum, and add fresh boiling chips. Never add boiling chips to a hot liquid under vacuum.

Problem: No distillate is being collected despite the pot being at the correct temperature.

  • Possible Cause: The vacuum is too high (pressure is too low), causing the boiling point to be below the temperature of the condenser water.

  • Solution: Slightly reduce the vacuum to raise the boiling point.

  • Possible Cause: The fractionating column is too long or not sufficiently insulated, causing the vapor to condense and return to the pot before reaching the condenser.

  • Solution: Ensure the column is well-insulated with glass wool or aluminum foil.

Problem: The distillate is impure.

  • Possible Cause: The heating rate is too high, preventing proper fractionation.

  • Solution: Reduce the heating rate to allow for a slow, steady distillation. This establishes a proper temperature gradient in the column.

  • Possible Cause: The fractionating column is not efficient enough to separate impurities with close boiling points.

  • Solution: Use a more efficient column, such as a packed column (e.g., with Raschig rings or metal sponges) instead of a Vigreux column.

Visualizations

G cluster_prep Preparation cluster_distill Vacuum Distillation cluster_collect Fractionation cluster_final Final Product Crude Crude 3-Methyl- pyrrolidin-2-one Flask Charge Distillation Flask (< 2/3 full) Crude->Flask Setup Assemble Apparatus (Column, Condenser, etc.) Flask->Setup Vacuum Apply Vacuum (~10 Torr) Setup->Vacuum Heat Heat & Stir Vacuum->Heat Collect Collect Fractions Heat->Collect Forerun Forerun (Low-boiling impurities) Collect->Forerun Main Main Fraction (Pure Product) Collect->Main Residue Residue (High-boiling impurities) Collect->Residue Pure Pure 3-Methyl- pyrrolidin-2-one Main->Pure Analysis Purity Analysis (GC, NMR) Pure->Analysis

Caption: Experimental workflow for the purification of this compound.

G Start Problem Encountered During Distillation P1 Poor or Unstable Vacuum? Start->P1 Yes P2 Violent Bumping? Start->P2 No S1_Leak Check for leaks at all joints. P1->S1_Leak S1_Pump Check vacuum pump oil. P1->S1_Pump S2 Ensure adequate stirring. P2->S2 Yes P3 No Distillate? P2->P3 No S3_Insulate Insulate column to prevent heat loss. P3->S3_Insulate Yes S3_Temp Is pot temperature high enough? P3->S3_Temp P4 Distillate Impure? P3->P4 No S4_Rate Reduce heating rate for better separation. P4->S4_Rate Yes S4_Column Use a more efficient column. P4->S4_Column

Caption: Troubleshooting flowchart for common distillation issues.

References

Technical Support Center: Synthesis of 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 3-Methylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

While specific impurities depend on the synthetic route, a common method involves the methylation of pyrrolidinone.[1] Potential impurities from this process can include:

  • Unreacted Starting Materials: Residual pyrrolidinone.

  • Over-methylation Products: Polymethylated pyrrolidinone derivatives.

  • Reagent Residues: Unreacted methylating agents (e.g., methyl iodide, dimethyl sulfate) and their byproducts.

  • Solvent Residues: Residual reaction solvents.

  • Side-Reaction Products: Products from competing side reactions, the nature of which would depend on the specific reagents and conditions used.

Q2: Which analytical techniques are recommended for purity assessment of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities.[2][3] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation of the final product and identification of unknown impurities.

Q3: What are the general approaches for purifying crude this compound?

The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Distillation: Effective for removing non-volatile impurities and some solvent residues, especially if the product has a distinct boiling point.

  • Column Chromatography: A versatile technique for separating the desired product from closely related impurities.[4]

  • Recrystallization: Suitable if the product is a solid at room temperature and a suitable solvent system can be identified.

  • Acid-Base Extraction: Can be employed to remove acidic or basic impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC, GC, or HPLC. Consider extending the reaction time or increasing the temperature if the reaction has stalled.
Suboptimal Reagent Stoichiometry Titrate the base or other key reagents to ensure accurate stoichiometry. An excess or deficit of the methylating agent or base can lead to side reactions or incomplete conversion.
Moisture in Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench organometallic reagents or bases commonly used in methylation reactions.
Product Loss During Work-up Optimize the extraction and washing steps. Multiple extractions with a suitable organic solvent can improve recovery. Be mindful of the product's solubility in aqueous and organic phases.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity Type Identification Method Suggested Purification Strategy
Unreacted Pyrrolidinone GC, HPLC, NMRFractional distillation under reduced pressure. Column chromatography on silica gel.
Over-methylated Products GC-MS, LC-MS, NMRColumn chromatography is typically the most effective method for separating compounds with similar structures.
Reagent Byproducts GC-MS, LC-MSAqueous work-up with appropriate quenching agents. For example, a thiosulfate wash can remove residual iodine from reactions using methyl iodide.
Solvent Residues GC, NMRRemoval under high vacuum. For high-boiling point solvents, azeotropic distillation with a lower-boiling point solvent might be effective.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the slurry containing the crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient will depend on the separation characteristics of the impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Analysis by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Column: Use a capillary column suitable for polar compounds (e.g., a wax or a mid-polarity phenyl-methylpolysiloxane column).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 200-250 °C) to ensure separation of components with different boiling points.

    • Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds.[2]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The retention time of the major peak should correspond to that of a pure standard of this compound. The area percentages of any other peaks can be used to estimate the levels of impurities.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Start Crude this compound Workup Aqueous Work-up Start->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Distillation or Column Chromatography Concentration->Purification Purity_Check Purity Analysis (GC/HPLC) Purification->Purity_Check Structure_Verification Structural Confirmation (NMR/MS) Purity_Check->Structure_Verification Final_Product Pure this compound Structure_Verification->Final_Product

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting_Decision_Tree cluster_impurities Impurity Type cluster_solutions Potential Solutions Start Low Purity of this compound Impurity_ID Identify Impurities (GC-MS, NMR) Start->Impurity_ID Starting_Material Unreacted Starting Material Impurity_ID->Starting_Material Side_Products Side-Reaction Products Impurity_ID->Side_Products Solvent Residual Solvent Impurity_ID->Solvent Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Purification_Method Refine Purification (Distillation, Chromatography) Side_Products->Purification_Method High_Vacuum Dry under High Vacuum Solvent->High_Vacuum

Caption: Troubleshooting decision tree for addressing low purity in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpyrrolidin-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts. The primary synthetic route covered is the cyclization of 4-aminopentanoic acid or its esters.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Cyclization: The intramolecular cyclization of 4-aminopentanoic acid or its esters may be incomplete.

  • Side Reactions: Formation of byproducts reduces the yield of the desired product.

  • Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the specific substrate and catalyst used.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the 4-aminopentanoic acid or its ester is of high purity. Impurities can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Thermal condensation of amino acids to lactams often requires elevated temperatures to drive off water or alcohol.

    • Catalyst: If using a catalyst, screen different acid or base catalysts to improve the rate of cyclization.

    • Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time.

  • Removal of Water/Alcohol: Employ a Dean-Stark apparatus or a high-vacuum setup to efficiently remove the water or alcohol byproduct, which can shift the equilibrium towards product formation.

Issue 2: Presence of Significant Impurities in the Crude Product

Common Byproducts and Their Identification:

Byproduct NameChemical StructureIdentification MethodMitigation Strategy
4-Aminopentanoic Acid (Unreacted Starting Material) HOOC-CH(CH₃)-CH₂-CH₂-NH₂GC-MS, ¹H NMRIncrease reaction temperature and/or time. Use a more efficient water/alcohol removal technique.
Linear Amide Oligomers H-[NH-CH(CH₃)-CH₂-CH₂-CO]n-OHESI-MS, SEC/GPCUse high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Optimize temperature to favor lactam formation.
Cyclic Dimer (Diketopiperazine derivative) C₁₀H₁₈N₂O₂GC-MS, High-Resolution MSHigh dilution conditions can disfavor the formation of this intermolecular byproduct.
Decarboxylation Product (e.g., Butylamine) CH₃-CH₂-CH₂-CH₂-NH₂GC-MSAvoid excessively high reaction temperatures.
Dehydration Byproduct (Unsaturated lactam) C₅H₇NOGC-MS, ¹H NMRControl reaction temperature and use appropriate drying agents.

Troubleshooting Workflow for Impurity Identification and Removal:

troubleshooting_workflow start Crude Product Analysis gcms GC-MS Analysis start->gcms nmr ¹H and ¹³C NMR Analysis start->nmr byproduct_id Identify Byproducts gcms->byproduct_id nmr->byproduct_id distillation Fractional Distillation byproduct_id->distillation Volatile Byproducts chromatography Column Chromatography byproduct_id->chromatography Polar/Isomeric Byproducts recrystallization Recrystallization byproduct_id->recrystallization Solid Product pure_product pure_product distillation->pure_product Purified this compound chromatography->pure_product recrystallization->pure_product byproduct_formation 4-Aminopentanoic Acid 4-Aminopentanoic Acid This compound This compound 4-Aminopentanoic Acid->this compound Intramolecular Cyclization Oligomers Oligomers 4-Aminopentanoic Acid->Oligomers Intermolecular Polycondensation Decarboxylation Products Decarboxylation Products 4-Aminopentanoic Acid->Decarboxylation Products High Temperature Dehydration Byproducts Dehydration Byproducts This compound->Dehydration Byproducts Excessive Heat

Technical Support Center: Optimizing Reaction Yield for 3-Methylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Methylpyrrolidin-2-one. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for this compound, a γ-lactam, include:

  • Reductive Amination/Cyclization of a γ-Keto Ester: A common starting material is a derivative of levulinic acid. For the synthesis of the 3-methyl substituted product, a suitable precursor such as ethyl 2-methyl-4-oxobutanoate can be reacted with an amine source under reductive conditions, leading to cyclization.

  • Cyclization of a γ-Amino Acid or its Ester: The intramolecular cyclization of 4-amino-3-methylpentanoic acid or its corresponding ester is a direct method to form the lactam ring. This is often achieved by heating or by using coupling agents.

Q2: What are the critical parameters affecting the yield of this compound?

A2: Several factors can significantly impact the reaction yield:

  • Temperature: The reaction temperature influences the rate of both the desired cyclization and potential side reactions.

  • Catalyst: In routes like reductive amination, the choice of catalyst (e.g., Pd/C, Raney Nickel) and its loading are crucial for efficiency.

  • Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.

  • pH: For reactions involving amine intermediates, the pH of the reaction medium can influence the nucleophilicity of the amine and the stability of intermediates.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products and lower the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the composition of the reaction mixture and helps in identifying the product and any side products.[1]

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction progress.

Q4: What are the common methods for purifying crude this compound?

A4: Purification of the crude product is typically achieved through:

  • Vacuum Distillation: Effective for separating the product from less volatile or more volatile impurities.

  • Column Chromatography: Useful for removing impurities with similar boiling points to the product. Silica gel is a common stationary phase.

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield of this compound can be attributed to several factors. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Corrective Action
Incomplete Reaction - Increase reaction time. - Increase reaction temperature incrementally, while monitoring for side product formation. - Ensure efficient stirring to improve mass transfer.
Side Reactions - Optimize reaction temperature to favor the desired pathway. - In reductive amination, ensure the catalyst is active and not poisoned. - For amino acid cyclization, consider using a milder coupling agent to prevent side reactions.
Poor Quality Starting Materials - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Purify starting materials if necessary.
Suboptimal Catalyst Performance - Increase catalyst loading. - Use a freshly prepared or activated catalyst. - Screen different catalysts to find the most effective one for the specific transformation.
Issue 2: Presence of Impurities in the Final Product

The presence of impurities can complicate purification and affect the quality of the final product.

| Potential Impurity | Likely Cause | Suggested Corrective Action | | :--- | :--- | | Unreacted Starting Material | Incomplete reaction. | - Drive the reaction to completion by increasing reaction time or temperature. - Use a slight excess of one of the reactants (if appropriate for the reaction stoichiometry). | | Polymerization Products | High reaction temperatures or prolonged reaction times. | - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. | | Side-chain Reaction Products | Non-selective reagents or harsh reaction conditions. | - Use more selective reagents. - Optimize reaction conditions (temperature, pressure, pH) to minimize side reactions. | | Solvent Residues | Incomplete removal during work-up. | - Ensure thorough drying of the product under vacuum. - Use a higher boiling point solvent during the reaction if feasible, to allow for easier removal of lower-boiling impurities. |

Experimental Protocols and Data

Synthesis via Reductive Amination and Cyclization

Illustrative Reaction Scheme:

start Ethyl 2-methyl-4-oxobutanoate + NH3 intermediate Intermediate Amino Ester start->intermediate Reductive Amination (e.g., H2, Pd/C) product This compound intermediate->product Intramolecular Cyclization (Heat) G cluster_synthesis Synthesis cluster_purification Purification Esterification Esterification Cyclization Cyclization Esterification->Cyclization Work-up Aqueous wash & Extraction Cyclization->Work-up Heat Distillation Vacuum Distillation Work-up->Distillation Analysis GC-MS, NMR Distillation->Analysis 4-Amino-3-methylpentanoic acid 4-Amino-3-methylpentanoic acid 4-Amino-3-methylpentanoic acid->Esterification MeOH, H+ Troubleshooting Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Yes Purify_SM->Check_Purity Re-check Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Yes Optimize_Temp->Check_Conditions Re-evaluate Optimize_Cat Optimize Catalyst/Reagents Optimize_Temp->Optimize_Cat No Optimize_Cat->Check_Conditions Re-evaluate Check_Workup Review Work-up & Purification Optimize_Cat->Check_Workup No Modify_Purification Modify Purification Method Check_Workup->Modify_Purification No Success Improved Yield/ Purity Check_Workup->Success Yes Modify_Purification->Check_Workup Re-evaluate

References

3-Methylpyrrolidin-2-one stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Methylpyrrolidin-2-one. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a chemically stable compound under standard ambient conditions (room temperature, normal atmosphere). However, it is known to be moisture-sensitive, and appropriate storage in a tightly sealed container, preferably under an inert atmosphere, is recommended to prevent hydrolysis.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. The lactam ring is susceptible to opening under both acidic and basic conditions. The molecule may also undergo oxidation at the carbon atom adjacent to the nitrogen or at the methyl group under oxidative stress.

Q3: Are there any known incompatibilities of this compound with common excipients?

A3: While specific incompatibility studies for this compound are not extensively documented, caution should be exercised when formulating it with strong acids, bases, and oxidizing agents. As a lactam, it may also be incompatible with certain reactive excipients. Compatibility testing with the intended excipients is highly recommended during formulation development.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometric (MS) detection, is the most effective way to monitor degradation. Such a method should be capable of separating the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution
  • Symptom: HPLC analysis shows a decrease in the peak area of this compound and the appearance of new, unidentified peaks.

  • Possible Causes & Solutions:

    • Hydrolysis: The solvent system may contain water, or the sample may have been exposed to atmospheric moisture.

      • Solution: Use anhydrous solvents and store solutions in tightly sealed containers. If using aqueous solutions, prepare them fresh and consider the pH of the medium.

    • pH Effects: The pH of the solution may be too acidic or basic, catalyzing the hydrolysis of the lactam ring.

      • Solution: Buffer the solution to a neutral pH if the experimental conditions allow. If working at acidic or basic pH is necessary, be aware of the potential for degradation and analyze samples promptly.

    • Oxidation: The solution may be exposed to oxidizing agents or atmospheric oxygen, especially at elevated temperatures.

      • Solution: Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of peroxide contamination.

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: High variability in the percentage of degradation observed across replicate experiments.

  • Possible Causes & Solutions:

    • Inconsistent Stress Conditions: Variations in temperature, pH, or concentration of stressor (e.g., acid, base, oxidizing agent) between experiments.

      • Solution: Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, pH meters) and prepare stressor solutions accurately.

    • Sample Handling: Differences in sample preparation, storage, or time before analysis.

      • Solution: Standardize the entire experimental workflow, from sample preparation to analysis. Analyze samples at consistent time points after preparation.

    • Analytical Method Variability: The analytical method may not be robust.

      • Solution: Validate the stability-indicating method for robustness, ensuring small variations in method parameters do not significantly affect the results.

Quantitative Stability Data

The following tables provide representative data based on forced degradation studies of analogous lactam compounds. The actual degradation of this compound will depend on the specific experimental conditions.

Table 1: Representative Hydrolytic Degradation of this compound

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Product
0.1 M HCl24605 - 154-Amino-3-methylpentanoic acid
1 M HCl248020 - 404-Amino-3-methylpentanoic acid
0.1 M NaOH246010 - 25Sodium 4-amino-3-methylpentanoate
1 M NaOH248030 - 60Sodium 4-amino-3-methylpentanoate

Table 2: Representative Oxidative Degradation of this compound

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products
3% H₂O₂24Room Temperature2 - 8Oxidized derivatives (e.g., hydroxylated species)
10% H₂O₂246015 - 30Oxidized derivatives, potential ring-opened products

Table 3: Representative Photolytic and Thermal Degradation of this compound

Stress ConditionDuration% Degradation (Hypothetical)Major Degradation Products
Photolytic (ICH Q1B)Overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m²< 5Minimal degradation expected
Thermal (Dry Heat)48 hours at 105°C< 2Minimal degradation expected

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Basic Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Oxidative Stress:

    • Add a known volume of the stock solution to a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction if necessary (e.g., by dilution with mobile phase).

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-UV or LC-MS method.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis 3MP_acid This compound Protonated_Lactam Protonated Lactam 3MP_acid->Protonated_Lactam + H⁺ Ring_Opened_acid 4-Amino-3-methylpentanoic acid Protonated_Lactam->Ring_Opened_acid + H₂O 3MP_base This compound Ring_Opened_base 4-Amino-3-methylpentanoate Salt 3MP_base->Ring_Opened_base + OH⁻

Caption: Hydrolytic degradation pathways of this compound.

Oxidative_Pathway cluster_products Potential Products 3MP This compound Oxidized_Products Oxidized Products 3MP->Oxidized_Products [O] Hydroxylated Hydroxylated derivatives Oxidized_Products->Hydroxylated Ring_Opened Ring-opened products Oxidized_Products->Ring_Opened

Caption: Potential oxidative degradation pathways.

Experimental_Workflow Start Start: Prepare Stock Solution (1 mg/mL) Stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) Start->Stress Sampling Withdraw Samples at Time Points Stress->Sampling Neutralize Neutralize/Quench Reaction Sampling->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating Method (HPLC-UV/LC-MS) Dilute->Analyze End End: Quantify Degradation & Identify Products Analyze->End

Caption: General workflow for forced degradation studies.

References

Preventing racemization during synthesis of chiral 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-Methylpyrrolidin-2-one. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the synthesis of this important chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of chiral this compound?

A1: The primary cause of racemization is the formation of a planar, achiral enolate intermediate at the α-carbon (the carbon at position 3).[1][2] This occurs when the proton at the chiral C3 position is abstracted under basic or acidic conditions. Once the planar enolate is formed, reprotonation can occur from either face, leading to a mixture of enantiomers.[1][2]

Q2: Which step in the synthesis is most susceptible to racemization?

A2: The deprotonation and subsequent alkylation step is the most critical for controlling stereochemistry. During this step, a strong base is used to generate an enolate, which then reacts with an electrophile (e.g., methyl iodide). The choice of base, reaction temperature, and solvent can all significantly impact the stability of the chiral center.[3]

Q3: How do acidic and basic conditions contribute to racemization?

A3: Both strong acids and bases can catalyze enolization, the process that leads to racemization.[1][2]

  • Bases directly abstract the α-proton to form a planar enolate anion.

  • Acids can protonate the carbonyl oxygen, making the α-proton more acidic and susceptible to removal by a weak base (like water), forming a planar enol.[2]

Q4: Can the purification step cause racemization?

A4: Yes, purification, particularly chromatography on standard silica gel, can lead to racemization if the silica is slightly acidic. This can catalyze enolization of the chiral center. Using neutralized silica gel or alternative purification methods like crystallization can mitigate this issue.

Q5: What is a chiral auxiliary and how does it help prevent racemization?

A5: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. In the synthesis of this compound, a chiral auxiliary attached to the nitrogen atom can sterically hinder one face of the molecule. This forces the electrophile (methyl group) to attack from the less hindered face, resulting in a high degree of diastereoselectivity.[4][5] The auxiliary is then cleaved and can often be recovered.

Troubleshooting Guides

Issue 1: Low Enantiomeric/Diastereomeric Excess in the Final Product
Potential Cause Recommended Solution
Racemization during enolate formation/alkylation. Optimize Reaction Conditions:Temperature: Perform the deprotonation and alkylation at very low temperatures (e.g., -78 °C) to minimize the rate of racemization of the enolate intermediate. • Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) for a short duration to rapidly and cleanly generate the enolate, minimizing the time for potential racemization.[4][5] • Solvent Choice: Use aprotic, non-polar solvents like anhydrous Tetrahydrofuran (THF) to stabilize the enolate.[3][4]
Racemization during workup. Use Neutral Workup Conditions: Employ neutral or buffered aqueous solutions (e.g., saturated ammonium chloride solution) for quenching the reaction to prevent acid or base-catalyzed enolization.[3]
Racemization during purification. Careful Purification: Use neutralized silica gel for column chromatography or consider alternative purification methods such as crystallization.
Impure chiral auxiliary. Verify Auxiliary Purity: Ensure the chiral auxiliary used is of high enantiomeric purity before starting the synthesis.
Issue 2: Incomplete Reaction or Low Yield
Potential Cause Recommended Solution
Incomplete deprotonation to form the enolate. Check Base Quality and Stoichiometry: Ensure the base is of high quality and the stoichiometry is correct (typically a slight excess). The reaction must be performed under strictly anhydrous conditions, as moisture will quench the strong base.[6]
Steric hindrance from the chiral auxiliary or substrate. Optimize Temperature and Reaction Time: A higher reaction temperature may be required, but this increases the risk of racemization. A careful optimization of temperature and reaction time is necessary. Consider using a more reactive electrophile if possible.
Low reactivity of the alkylating agent. Use a More Reactive Electrophile: If using methyl iodide, ensure it is fresh and not degraded. Consider using a more reactive methylating agent like methyl triflate, but be aware that this may also affect selectivity.

Data Presentation

Table 1: Effect of Reaction Conditions on Diastereoselectivity of α-Alkylation of Chiral Lactams

This table summarizes representative data on how the choice of base and additives can influence the diastereomeric excess (d.e.) in the alkylation of chiral pyrrolidinone-based auxiliaries. High diastereoselectivity in this step is crucial for obtaining a high enantiomeric excess in the final product after removal of the chiral auxiliary.

Chiral Auxiliary SystemElectrophileBaseAdditiveTemperature (°C)Diastereomeric Excess (d.e.)
Evans OxazolidinoneAllyl IodideNaHMDSNone-78>99%[4][5]
Evans OxazolidinoneBenzyl BromideNaHMDSNone-78>99%[4]
Pyrrolidine-basedBenzyl BromideLDALiCl-7878%[7]
Pyrrolidine-basedBenzyl BromideLDACp₂ZrCl₂-7884%[7]
Pyrrolidine-basedn-Butyl IodideLDALiCl-7894%[7]

Note: The data presented is based on analogous systems and illustrates general trends. Optimal conditions for the synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Asymmetric α-Methylation of an N-Acylpyrrolidinone using a Chiral Auxiliary

This protocol describes a general method for the diastereoselective methylation of a pyrrolidin-2-one equipped with a chiral auxiliary, a common strategy to produce chiral this compound.

Materials:

  • N-Acylpyrrolidinone with a chiral auxiliary (e.g., based on an Evans oxazolidinone)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hexamethyldisilazide (NaHMDS) or Lithium Diisopropylamide (LDA) solution in THF

  • Methyl Iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-acylpyrrolidinone starting material in anhydrous THF in a flame-dried flask.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 1.1 equivalents of NaHMDS or LDA solution dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[4]

  • Alkylation: Add 1.2 equivalents of methyl iodide dropwise to the cooled enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-methylated product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the final chiral this compound.[5]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline for developing a chiral HPLC method to determine the enantiomeric excess (ee) of this compound. Specific parameters will need to be optimized.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).[8]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol).

  • Racemic and enantiomerically enriched samples of this compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound sample in the mobile phase (e.g., 1 mg/mL). Prepare a solution of the racemic standard for comparison.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point for many chiral separations.

  • Method Development:

    • Mobile Phase: Start with a common mobile phase for chiral separations, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[8]

    • Flow Rate: Set a typical flow rate, for example, 0.5 - 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where this compound absorbs (if it has a chromophore) or use a universal detector like a Refractive Index (RI) detector if it does not.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm that the column can separate them.

    • Inject the synthesized sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

    • Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Visualizations

Racemization_Mechanism cluster_chiral Chiral Starting Material cluster_achiral Achiral Intermediate Chiral_Lactam Chiral 3-H-Pyrrolidin-2-one Planar_Enolate Planar Achiral Enolate Chiral_Lactam->Planar_Enolate Base (-H⁺) R_Product (R)-3-Methylpyrrolidin-2-one Planar_Enolate->R_Product +CH₃⁺ (Alkylation) S_Product (S)-3-Methylpyrrolidin-2-one Planar_Enolate->S_Product +CH₃⁺ (Alkylation)

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Check_Alkylation Review Alkylation Step? Start->Check_Alkylation Check_Workup Review Workup? Check_Alkylation->Check_Workup No Temp Lower Temperature (-78°C) Check_Alkylation->Temp Yes Check_Purification Review Purification? Check_Workup->Check_Purification No Neutral_Quench Use Neutral Quench (e.g., aq. NH₄Cl) Check_Workup->Neutral_Quench Yes Neutral_Silica Use Neutralized Silica Gel Check_Purification->Neutral_Silica Yes Base Use Strong, Non-nucleophilic Base (LDA, NaHMDS) Temp->Base Time Minimize Reaction Time Base->Time End Improved Enantiomeric Excess Time->End Neutral_Quench->End Crystallize Consider Crystallization Neutral_Silica->Crystallize Crystallize->End

Caption: Troubleshooting decision tree for addressing low enantiomeric excess.

Experimental_Workflow Start Start with Chiral Auxiliary-Protected Pyrrolidinone Deprotonation Deprotonation at -78°C (e.g., NaHMDS in THF) Start->Deprotonation Alkylation Alkylation with Methyl Iodide at -78°C Deprotonation->Alkylation Quench Neutral Workup (aq. NH₄Cl) Alkylation->Quench Purify1 Purification of Diastereomer (Chromatography) Quench->Purify1 Cleavage Chiral Auxiliary Cleavage Purify1->Cleavage Purify2 Final Product Purification Cleavage->Purify2 Analysis Analysis by Chiral HPLC (Determine ee) Purify2->Analysis End Enantiopure this compound Analysis->End

Caption: General experimental workflow for the asymmetric synthesis of this compound.

References

Troubleshooting low yields in 3-Methylpyrrolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 3-Methylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in N-alkylation of this compound?

A1: Low yields in N-alkylation reactions of this compound often stem from several factors:

  • Incomplete Deprotonation: The acidity of the N-H bond in the pyrrolidinone ring is moderate. Incomplete deprotonation by the base leads to unreacted starting material.

  • Base Strength and Solubility: The choice of base is critical. Strong, non-nucleophilic bases are preferred. The solubility of the base in the reaction solvent can also impact the deprotonation efficiency.

  • Reaction Temperature: Insufficient heating can lead to slow reaction rates, while excessive heat may cause decomposition of reactants or products.

  • Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent significantly affects the reaction rate (I > Br > Cl).

  • Side Reactions: Over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents or an excess of the reagent.

Q2: How does the 3-methyl group influence the reactivity of the pyrrolidinone ring?

A2: The methyl group at the 3-position introduces steric hindrance, which can influence the approach of reagents to the carbonyl group and the adjacent nitrogen. This can affect the rates of both N- and C-alkylation, as well as other reactions involving the ring. Furthermore, the 3-methyl group creates a chiral center, which can lead to the formation of diastereomers if the reacting partner is also chiral. This can complicate purification and may require stereoselective reaction conditions to achieve high yields of the desired stereoisomer.

Q3: What are common side products observed in reactions with this compound?

A3: Besides unreacted starting material, common side products can include:

  • Di-alkylation products: In N-alkylation reactions, a second alkyl group can add to the nitrogen, forming a quaternary salt.

  • O-alkylation products: Although generally less favored, alkylation can occur at the carbonyl oxygen.

  • Ring-opened products: Under strong acidic or basic conditions, the lactam ring can undergo hydrolysis to form 4-amino-3-methylbutanoic acid derivatives.

  • Elimination products: Depending on the substituents and reaction conditions, elimination reactions can occur to form unsaturated pyrrolidinone derivatives.

Q4: What purification strategies are effective for products of this compound reactions?

A4: Purification strategies depend on the properties of the product:

  • Column Chromatography: Silica gel chromatography is a common method. For basic products, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation and reduce tailing.

  • Distillation: For volatile and thermally stable products, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

  • Preparative HPLC: For difficult separations, especially of diastereomers, preparative high-performance liquid chromatography (HPLC) may be necessary.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions

Low_Yield_N_Alkylation start Low Yield in N-Alkylation check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_reagents Reagent Activity? check_deprotonation->check_reagents No solution_base Use stronger base (e.g., NaH) Increase base equivalents Choose more soluble base check_deprotonation->solution_base Yes check_conditions Suboptimal Conditions? check_reagents->check_conditions No solution_reagents Verify alkylating agent purity Use more reactive leaving group (I > Br > Cl) check_reagents->solution_reagents Yes check_side_reactions Side Reactions Occurring? check_conditions->check_side_reactions No solution_conditions Optimize temperature Increase reaction time Use anhydrous solvent check_conditions->solution_conditions Yes solution_side_reactions Use stoichiometric amount of alkylating agent Lower reaction temperature Consider protecting groups check_side_reactions->solution_side_reactions Yes end_node Improved Yield check_side_reactions->end_node No solution_base->end_node solution_reagents->end_node solution_conditions->end_node solution_side_reactions->end_node

Quantitative Data on N-Alkylation of Pyrrolidinones

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃Acetonitrile8024ModerateGeneral knowledge
NaHTHF25-6012Good-ExcellentGeneral knowledge
Cs₂CO₃DMF2516HighGeneral knowledge

Detailed Experimental Protocol for N-Alkylation

  • Deprotonation: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: Low Yield in N-Acylation Reactions

Low_Yield_N_Acylation start Low Yield in N-Acylation check_reagent_quality Acylating Agent Quality? start->check_reagent_quality check_base Inappropriate Base? check_reagent_quality->check_base No solution_reagent Use freshly prepared or purified acylating agent Consider using a more reactive derivative (e.g., acid chloride) check_reagent_quality->solution_reagent Yes check_conditions Harsh Conditions? check_base->check_conditions No solution_base Use a non-nucleophilic base (e.g., pyridine, DMAP) Ensure stoichiometry is correct check_base->solution_base Yes solution_conditions Lower reaction temperature Reduce reaction time Use an inert atmosphere check_conditions->solution_conditions Yes end_node Improved Yield check_conditions->end_node No solution_reagent->end_node solution_base->end_node solution_conditions->end_node

Common Acylating Agents and Bases

Acylating AgentBaseSolventNotes
Acid ChloridePyridine, TriethylamineDichloromethane (DCM)Reaction is typically fast and exothermic.
Acid AnhydrideDMAP (catalyst), PyridineDCM, THFGenerally less reactive than acid chlorides.
Carboxylic AcidCoupling Agent (e.g., DCC, EDC)DCM, DMFMild conditions, but purification from coupling agent byproducts is necessary.

Detailed Experimental Protocol for N-Acylation with an Acid Chloride

  • Setup: To a solution of this compound (1.0 eq.) and a non-nucleophilic base such as pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the mixture to 0 °C.

  • Acylation: Add the acid chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 3: Formation of Diastereomers in Reactions with Chiral Reagents

Diastereomer_Formation start Formation of Diastereomers check_stereocontrol Lack of Stereocontrol? start->check_stereocontrol check_reagent_purity Chiral Reagent Purity? check_stereocontrol->check_reagent_purity No solution_stereocontrol Use a chiral catalyst or auxiliary Optimize reaction temperature and solvent Screen different chiral reagents check_stereocontrol->solution_stereocontrol Yes check_purification Ineffective Purification? check_reagent_purity->check_purification No solution_purity Verify enantiomeric excess (ee) of chiral reagent check_reagent_purity->solution_purity Yes solution_purification Use chiral HPLC or SFC for separation Attempt diastereomeric salt resolution Optimize achiral chromatography conditions check_purification->solution_purification Yes end_node Single Diastereomer or Pure Isomers check_purification->end_node No solution_stereocontrol->end_node solution_purity->end_node solution_purification->end_node

Strategies for Stereoselective Synthesis

  • Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the this compound can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed.

  • Chiral Catalysts: The use of a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.

  • Substrate Control: If the substrate already contains stereocenters, they can influence the stereochemical outcome of the reaction. This is known as substrate-induced diastereoselectivity.

Note: The provided protocols and troubleshooting guides are general recommendations. Optimal conditions for specific reactions may vary and require experimental optimization. Always consult relevant literature and safety data sheets before conducting any experiment.

Column chromatography conditions for purifying 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Methylpyrrolidin-2-one using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Due to the polar nature of this compound, standard silica gel is the most common and recommended stationary phase. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel or neutral alumina can be considered as alternatives.[1][2]

Q2: Which mobile phase systems are suitable for the purification of this compound?

A2: A mixture of a non-polar solvent and a polar solvent is typically used. Common choices include ethyl acetate/hexanes or dichloromethane/methanol. The polarity of the solvent system should be optimized using Thin Layer Chromatography (TLC) beforehand to achieve good separation. An ideal TLC Rf value for the desired compound is typically in the range of 0.25-0.35 for effective separation on a column.[3]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound does not have a strong chromophore for visualization under standard UV light (254 nm). Therefore, a chemical stain is required. A potassium permanganate (KMnO₄) stain or phosphomolybdic acid (PMA) stain are effective for visualizing lactams, which will appear as spots on the plate after heating.[4]

Q4: My compound is streaking on the TLC plate and the column. What could be the cause?

A4: Streaking is often caused by overloading the sample on the TLC plate or column.[3] It can also be due to the strong interaction of the polar lactam with the acidic silica gel. To mitigate this, you can try using a more polar solvent system or adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to reduce tailing.[1]

Q5: The compound is not moving from the baseline on the column. What should I do?

A5: If the compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture).

Experimental Protocols

Thin Layer Chromatography (TLC) for Mobile Phase Optimization
  • Plate Preparation : Use a standard silica gel TLC plate. Draw a baseline in pencil approximately 1 cm from the bottom.

  • Sample Application : Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.

  • Development : Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[3]

  • Visualization : Remove the plate, mark the solvent front with a pencil, and dry the plate. Dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until spots appear.

  • Analysis : Calculate the Retention Factor (Rf) value (distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent system polarity to achieve an Rf value of approximately 0.25-0.35 for the this compound spot.[3]

Column Chromatography Protocol
  • Column Packing : Pack a glass column with silica gel using the chosen mobile phase (slurry packing). Ensure the silica bed is compact and level.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[5]

  • Elution : Add the mobile phase to the top of the column and begin collecting fractions. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

ParameterRecommended Condition/ValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for polar compounds.
Mobile Phase (Initial) Ethyl Acetate / Hexanes (e.g., 1:1)Adjust polarity based on TLC.
Mobile Phase (Alternative) Dichloromethane / Methanol (e.g., 98:2)Increase methanol for higher polarity.
TLC Rf Target 0.25 - 0.35For optimal column separation.[3]
Visualization Reagent Potassium Permanganate or PMA stainRequires heating to develop spots.[4]
Sample Loading Wet or Dry LoadingDry loading is preferred for samples with poor solubility in the eluent.[5]

Troubleshooting Guide

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Technical Support Center: Managing 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 3-Methylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a polar aprotic solvent used in various chemical reactions and formulations. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can alter its physical and chemical properties, potentially impacting reaction kinetics, product purity, and the stability of formulations. For instance, in moisture-sensitive reactions, the presence of water can lead to unwanted side reactions, reduced yields, and catalyst deactivation.

Q2: How should I store this compound to minimize water absorption?

A2: To minimize moisture uptake, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). The container should be stored in a cool, dry place away from direct sunlight. For long-term storage, consider using a desiccator containing a suitable drying agent.

Q3: What are the signs that my this compound has absorbed a significant amount of water?

A3: While visual changes may not always be apparent, a significant increase in water content can be suspected if you observe inconsistencies in your experimental results, such as lower than expected yields, formation of byproducts, or changes in reaction rates. The most reliable way to determine the water content is through analytical methods like Karl Fischer titration.

Q4: Can I use this compound that has been exposed to air?

A4: For non-sensitive applications, brief exposure to air might be acceptable. However, for moisture-sensitive experiments, it is crucial to use freshly opened containers or to dry the solvent before use. The acceptable water content will depend on the specific requirements of your experiment.

Q5: How can I dry this compound?

A5: Several methods can be used to dry this compound. A common and effective method is distillation from a suitable drying agent, such as calcium hydride (CaH₂). Another approach is to use molecular sieves (e.g., 4Å) that have been properly activated.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in a Moisture-Sensitive Reaction
Possible Cause Troubleshooting Step Expected Outcome
Contaminated this compound Determine the water content of the solvent using Karl Fischer titration.If the water content is above the acceptable limit for your reaction, the solvent needs to be dried.
Dry the this compound using an appropriate method (e.g., distillation over CaH₂ or treatment with activated molecular sieves).Using freshly dried solvent should improve reaction consistency and yield.
Improper Handling Ensure all glassware is thoroughly dried before use (e.g., oven-dried or flame-dried under vacuum).Eliminating all sources of moisture contamination will lead to more reproducible results.
Handle the solvent under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent moisture absorption during transfer.Minimizing exposure to atmospheric moisture will maintain the solvent's low water content.
Issue 2: Formation of Unwanted Byproducts
Possible Cause Troubleshooting Step Expected Outcome
Water-Induced Side Reactions Analyze the reaction mixture to identify the byproduct and propose a potential side reaction involving water.Understanding the side reaction will confirm if water is the culprit.
Repeat the reaction with rigorously dried this compound and under strictly anhydrous conditions.The absence or significant reduction of the byproduct will indicate that moisture was the cause.
Degradation of Reagents Check the stability of your starting materials and reagents in the presence of water and this compound.Identifying any water-sensitive reagents will help in designing a more robust experimental setup.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content in this compound using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Gastight syringe

  • This compound sample

Procedure:

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be clean and dry.

  • Solvent Addition: Add a suitable volume of anhydrous methanol or the recommended Karl Fischer solvent to the titration vessel.

  • Pre-Titration (Conditioning): Start the instrument's conditioning or pre-titration function to titrate any residual moisture in the solvent to a stable endpoint.

  • Sample Introduction: Using a clean, dry, and gastight syringe, draw a precisely weighed amount of the this compound sample. The sample size should be chosen based on the expected water content to ensure an adequate titrant consumption.

  • Titration: Inject the sample into the titration vessel and start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically expressed as a percentage (%) or parts per million (ppm).

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Drying of this compound using Molecular Sieves

This protocol describes a method for drying this compound using activated molecular sieves.

Materials:

  • This compound

  • 4Å Molecular sieves

  • Oven

  • Dry, inert atmosphere-purged flask with a septum

Procedure:

  • Activation of Molecular Sieves: Place the 4Å molecular sieves in a suitable container and heat them in an oven at a temperature of 250-300 °C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.

  • Cooling: After activation, allow the molecular sieves to cool to room temperature in a desiccator or under a stream of dry inert gas to prevent re-adsorption of moisture.

  • Drying Process: Add the activated molecular sieves (approximately 10-20% w/v) to the flask containing this compound.

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling. For faster drying, the mixture can be gently stirred.

  • Decanting/Filtration: Carefully decant or filter the dried solvent into a clean, dry storage bottle under an inert atmosphere.

  • Verification: Determine the water content of the dried solvent using Karl Fischer titration to confirm that it meets the required specifications.

Data Presentation

Table 1: Comparison of Water Determination Methods

Method Principle Typical Range Advantages Disadvantages
Karl Fischer Titration Titrimetric method based on the reaction of iodine with water1 ppm - 100%High accuracy and precision, specific to waterRequires specialized equipment, can be affected by interfering substances
Dynamic Vapor Sorption (DVS) Gravimetric measurement of moisture uptake in a controlled humidity environment0-98% RHProvides information on sorption kinetics and isothermsTime-consuming, requires specialized instrumentation
Near-Infrared (NIR) Spectroscopy Measurement of the absorbance of near-infrared light by water molecules0.01% - 10%Rapid, non-destructive, suitable for online monitoringRequires calibration, less sensitive for very low water content

Visualizations

Experimental_Workflow_for_Moisture_Sensitive_Reaction cluster_preparation Preparation cluster_reaction_setup Reaction Setup cluster_workup_analysis Work-up and Analysis Dry_Glassware Dry Glassware (Oven/Flame-dried) Add_Reagents Add Reagents (under Inert Atmosphere) Dry_Glassware->Add_Reagents Dry_Solvent Dry this compound (Distillation/Molecular Sieves) Add_Solvent Add Dried Solvent Dry_Solvent->Add_Solvent Inert_Atmosphere Prepare Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Add_Reagents Add_Reagents->Add_Solvent Run_Reaction Run Reaction (Monitor Progress) Add_Solvent->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Extraction_Purification Extraction & Purification Quench_Reaction->Extraction_Purification Characterization Characterize Product (NMR, MS, etc.) Extraction_Purification->Characterization

Caption: Workflow for a moisture-sensitive reaction using this compound.

Troubleshooting_Hygroscopic_Issues Start Experiment Fails (Low Yield, Byproducts) Check_Moisture Check Water Content of This compound (Karl Fischer Titration) Start->Check_Moisture Moisture_High Water Content High? Check_Moisture->Moisture_High Dry_Solvent Dry the Solvent Moisture_High->Dry_Solvent Yes Check_Other_Factors Investigate Other Factors (Reagent Purity, Temp, etc.) Moisture_High->Check_Other_Factors No Re_run_Experiment Re-run Experiment with Dried Solvent and Anhydrous Conditions Dry_Solvent->Re_run_Experiment Success Problem Solved Re_run_Experiment->Success

Caption: Troubleshooting logic for issues related to hygroscopicity.

Technical Support Center: Reactions of 3-Methylpyrrolidin-2-one with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methylpyrrolidin-2-one and strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common strong bases used to deprotonate this compound, and what are their typical reaction conditions?

A1: The most common strong bases for deprotonating this compound are organolithium bases, particularly Lithium Diisopropylamide (LDA), and alkali metal hydrides like Sodium Hydride (NaH). The choice of base and conditions can influence the selectivity and outcome of the reaction.

Strong BaseTypical SolventTypical Temperature (°C)Key Considerations
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF), Diethyl ether-78 to 0A strong, sterically hindered, non-nucleophilic base. Ideal for selective deprotonation at the less hindered α-carbon (C3), leading to the kinetic enolate.[1][2][3]
Sodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)0 to 25A strong, non-nucleophilic base. Often used for N-alkylation or acylation after deprotonation of the amide proton.[4]
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF), Hexanes-78 to 0A very strong, nucleophilic base. Can lead to side reactions due to its nucleophilicity.
Potassium bis(trimethylsilyl)amide (KHMDS)Tetrahydrofuran (THF)-78 to 0A strong, sterically hindered, non-nucleophilic base, similar to LDA.

Q2: I am trying to perform a C-alkylation at the 3-position, but I am getting low yields and multiple products. What could be the issue?

A2: Low yields and the formation of multiple products during C-alkylation at the 3-position often stem from issues with enolate formation, competing side reactions, or the stability of the starting materials and products.

Troubleshooting Guide for C-Alkylation

Potential IssueRecommended Solution
Incomplete Deprotonation Ensure the use of a sufficiently strong and non-nucleophilic base like LDA. Use at least one equivalent of the base.
Formation of Thermodynamic Enolate To favor the kinetic enolate at the C3 position, use a bulky base like LDA at low temperatures (e.g., -78 °C).[1][2][3]
N-Alkylation The amide proton is more acidic than the α-carbon protons. If N-alkylation is a problem, consider using a protecting group on the nitrogen.
Over-alkylation Use of excess alkylating agent or prolonged reaction times can lead to di-alkylation. Use a slight excess of the lactam or add the alkylating agent slowly.
Ring Opening Prolonged exposure to strong bases, especially at higher temperatures, can lead to the hydrolysis of the lactam ring.[5] Keep reaction times and temperatures to a minimum.
Racemization If you are starting with an enantiomerically pure material, racemization can occur under harsh basic conditions.[4] Use milder bases or lower temperatures if possible.

Q3: My reaction mixture is turning dark, and I am isolating a complex mixture of unidentifiable products. What is happening?

A3: A dark reaction mixture and the formation of a complex product profile often indicate decomposition or polymerization. This can be caused by several factors, including the choice of base, reaction temperature, and the purity of your reagents.

Troubleshooting Decomposition

Potential CauseSuggested Action
Reaction Temperature is Too High Many reactions involving strong bases are exothermic. Maintain strict temperature control, especially during the addition of the base. For LDA-mediated reactions, -78 °C is standard.[1][2]
Presence of Oxygen Enolates are sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Reactive Electrophile Some electrophiles can undergo elimination or polymerization under strongly basic conditions. Consider the stability of your electrophile.
Base-Induced Elimination If your this compound has a leaving group at the 3-position, the strong base can induce elimination to form an unsaturated lactam, which can then polymerize.[6]

Experimental Protocols

Protocol 1: C-Alkylation of this compound using LDA

This protocol describes a general procedure for the C-alkylation of this compound at the 3-position via the kinetic enolate.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions cluster_side_reactions Potential Side Reactions This compound This compound Kinetic Enolate Kinetic Enolate This compound->Kinetic Enolate Deprotonation at C3 (-78°C, bulky base) Thermodynamic Enolate Thermodynamic Enolate This compound->Thermodynamic Enolate Deprotonation at C5 N-Anion N-Anion This compound->N-Anion Deprotonation at N Ring Opening Ring Opening This compound->Ring Opening High Temp / Prolonged Time Elimination Elimination This compound->Elimination If leaving group at C3 Strong Base (e.g., LDA) Strong Base (e.g., LDA) Strong Base (e.g., LDA)->Kinetic Enolate Strong Base (e.g., LDA)->Thermodynamic Enolate Strong Base (e.g., LDA)->N-Anion Electrophile (R-X) Electrophile (R-X) Desired C3-Alkylation Desired C3-Alkylation Electrophile (R-X)->Desired C3-Alkylation C5-Alkylation (Side Product) C5-Alkylation (Side Product) Electrophile (R-X)->C5-Alkylation (Side Product) N-Alkylation (Side Product) N-Alkylation (Side Product) Electrophile (R-X)->N-Alkylation (Side Product) Kinetic Enolate->Desired C3-Alkylation Thermodynamic Enolate->C5-Alkylation (Side Product) N-Anion->N-Alkylation (Side Product)

Caption: Potential reaction pathways of this compound with a strong base.

Troubleshooting_Workflow start Low Yield / Multiple Products in C-Alkylation check_base Is the base appropriate? (e.g., LDA for kinetic control) start->check_base check_temp Is the temperature controlled? (e.g., -78°C) check_base->check_temp Yes use_lda Use a bulky, non-nucleophilic base like LDA. check_base->use_lda No check_atmosphere Is the reaction under inert atmosphere? check_temp->check_atmosphere Yes control_temp Maintain strict temperature control. check_temp->control_temp No check_reagents Are reagents pure and anhydrous? check_atmosphere->check_reagents Yes use_inert Use Argon or Nitrogen atmosphere. check_atmosphere->use_inert No purify_reagents Purify solvents and reagents. check_reagents->purify_reagents No end Improved Yield and Selectivity check_reagents->end Yes use_lda->check_temp control_temp->check_atmosphere use_inert->check_reagents purify_reagents->end

Caption: Troubleshooting workflow for C-alkylation of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 3-Methylpyrrolidin-2-one Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for 3-Methylpyrrolidin-2-one, a chiral lactam intermediate with significant applications in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methodologies for assessing the purity of this compound, offering insights into method selection, detailed experimental protocols, and comparative performance data.

Introduction to Purity Assessment of this compound

This compound is a valuable chiral building block in organic synthesis. Its purity can be affected by residual starting materials, by-products from the synthetic route, and enantiomeric impurities. Therefore, robust analytical methods are essential to quantify the main component and to detect and quantify any impurities. The choice of analytical method depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the desired quantitative precision.

The primary analytical techniques for the purity assessment of small organic molecules like this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.

Workflow for Analytical Method Selection

The selection of an appropriate analytical method for purity assessment is a critical step. The following diagram illustrates a logical workflow for this process.

Analytical Method Selection Workflow Workflow for Selecting an Analytical Method for this compound Purity start Define Analytical Requirement (e.g., Achiral Purity, Chiral Purity, Trace Impurities) is_volatile Is the analyte and ajor impurities volatile and thermally stable? start->is_volatile gc Gas Chromatography (GC-FID) is_volatile->gc Yes hplc High-Performance Liquid Chromatography (RP-HPLC-UV) is_volatile->hplc No is_chiral Is chiral purity a critical parameter? need_absolute Is absolute quantification without a specific reference standard for each impurity needed? is_chiral->need_absolute No chiral_gc Chiral GC is_chiral->chiral_gc Yes (from GC) chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes (from HPLC) qnmr Quantitative NMR (qNMR) need_absolute->qnmr Yes end Select and Validate Method need_absolute->end No gc->is_chiral hplc->is_chiral chiral_gc->need_absolute chiral_hplc->need_absolute qnmr->end

Caption: A flowchart illustrating the decision-making process for selecting an appropriate analytical method for the purity assessment of this compound.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (RP-HPLC-UV) Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.
Typical Analytes Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.Any soluble compound with NMR-active nuclei.
Selectivity High, especially with capillary columns.High, with a wide variety of column chemistries.High, based on unique chemical shifts of different molecules.
Sensitivity High (ppm to ppb level).High (ppm to ppb level).Moderate (typically requires mg of sample).
Precision (RSD) < 2%< 2%< 1%
Accuracy High, requires reference standards for impurities.High, requires reference standards for impurities.High, can provide absolute purity without a specific standard for each impurity.
Chiral Analysis Possible with chiral stationary phases.The most common technique with a wide range of chiral stationary phases.Possible with chiral solvating or derivatizing agents, but more complex.
Advantages High resolution, speed, and sensitivity for volatile compounds.Versatile for a wide range of compounds, robust, and widely available.Non-destructive, provides structural information, and can be a primary ratio method for purity.
Disadvantages Not suitable for non-volatile or thermally labile compounds.Requires soluble samples, can be more time-consuming for method development.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

The following are proposed experimental protocols for the analysis of this compound. These are based on established methods for similar compounds and should be validated for this specific analyte.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound and its volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For determining the enantiomeric purity of this compound, a chiral stationary phase (CSP) is required.

  • Instrumentation: Same as Protocol 2.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 4: Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute purity determination without the need for a specific reference standard for the main component.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.

Validation of Analytical Methods

Any analytical method chosen for purity assessment must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1] The following diagram outlines the key validation parameters.

Analytical Method Validation Key Parameters for Analytical Method Validation validation Method Validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod Limit of Detection (LOD) validation->lod loq Limit of Quantitation (LOQ) validation->loq range Range validation->range robustness Robustness validation->robustness

Caption: A diagram showing the essential parameters for the validation of an analytical method according to ICH guidelines.

Potential Impurities in this compound

The specificity of an analytical method is its ability to accurately measure the analyte in the presence of potential impurities. For this compound, potential impurities can arise from the starting materials, intermediates, and by-products of the synthesis. Common synthetic routes may introduce impurities such as:

  • Starting materials: e.g., methyl acrylate, nitromethane.

  • Intermediates: e.g., methyl 4-nitro-3-methylbutanoate.

  • By-products: e.g., isomers, and products of side reactions.

  • Enantiomer: The corresponding (S) or (R)-enantiomer.

Conclusion

The selection and validation of an appropriate analytical method are paramount for ensuring the quality and purity of this compound. Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable means for purity determination, with chiral versions of these techniques being essential for enantiomeric purity assessment. Quantitative NMR provides a powerful orthogonal method for absolute purity determination. The choice of method should be based on the specific analytical needs, and a thorough validation should be performed to ensure the reliability of the results. This guide provides a foundational framework for developing and comparing analytical methods for the comprehensive purity assessment of this compound.

References

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like 3-Methylpyrrolidin-2-one is a critical step in chemical synthesis and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[1][2][3] This guide provides a comparative overview of potential HPLC methods for resolving the enantiomers of this compound.

This guide outlines proposed starting points for method development, enabling a direct comparison of potential approaches to achieve successful enantioseparation of this compound.

Comparative Analysis of Proposed Chiral HPLC Methods

A screening approach using different types of CSPs under various chromatographic modes (normal phase, polar organic, and reversed-phase) is the most efficient strategy for developing a successful separation method.[6] The table below summarizes the proposed starting conditions for method development.

MethodChiral Stationary Phase (CSP)Particle Size (µm)Column Dimensions (mm)Proposed Mobile PhaseTypical Flow Rate (mL/min)DetectionRationale/Notes
1 Amylose tris(3,5-dimethylphenylcarbamate)3 or 5250 x 4.6n-Hexane/Ethanol (90:10, v/v)1.0UV, 210 nmA widely used polysaccharide-based CSP with excellent chiral recognition for a broad range of compounds, including those with amide functionalities.[1][5] Normal phase conditions often provide high selectivity.
2 Cellulose tris(3,5-dimethylphenylcarbamate)3 or 5250 x 4.6Methanol (100%)0.5 - 1.0UV, 210 nmThis cellulose-based CSP is complementary to the amylose-based phases and is effective in polar organic mode, which is suitable for polar analytes like this compound.
3 Dimethylphenyl carbamate functionalized β-cyclodextrin5250 x 4.610 mM Ammonium Acetate in Water/Acetonitrile (70:30, v/v)1.0UV, 210 nmCyclodextrin-based CSPs are effective for separating enantiomers in reversed-phase mode, particularly for compounds capable of forming inclusion complexes.[4][7] The aromatic derivatization enhances π-π and dipole interactions.[4]
4 Teicoplanin (Macrocyclic Glycopeptide)5250 x 4.6Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)1.0UV, 210 nmMacrocyclic glycopeptide CSPs offer unique chiral recognition mechanisms and can be very effective for separating polar and ionizable compounds.

Experimental Protocols

Below are detailed experimental protocols for the proposed starting methods. It is important to note that optimization of the mobile phase composition, flow rate, and column temperature will likely be necessary to achieve baseline separation.

Sample Preparation: Dissolve the racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Method 1: Normal Phase HPLC

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane/Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Notes: The ratio of n-hexane to alcohol modifier (ethanol or isopropanol) is a critical parameter for optimizing selectivity and retention.

Method 2: Polar Organic Mode HPLC

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

  • Mobile Phase: 100% Methanol

  • Flow Rate: 0.75 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Notes: Acetonitrile or ethanol can be evaluated as alternatives to methanol. Small amounts of additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds can improve peak shape, though they are likely unnecessary for the neutral this compound.

Method 3: Reversed-Phase HPLC

  • Chiral Column: Dimethylphenyl carbamate functionalized β-cyclodextrin, 5 µm, 250 x 4.6 mm

  • Mobile Phase: 10 mM Ammonium Acetate in Water/Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Notes: The organic modifier percentage and buffer concentration can be adjusted to optimize the separation.

Method 4: Polar Ionic Mode HPLC

  • Chiral Column: Teicoplanin (Macrocyclic Glycopeptide), 5 µm, 250 x 4.6 mm

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Notes: The concentrations of the acidic and basic additives are crucial for achieving good peak shape and enantioselectivity on this type of column.

Workflow for Chiral Method Development

The following diagram illustrates a systematic approach to developing a chiral HPLC method for a novel compound like this compound.

Chiral_Method_Development cluster_screening start Racemic Analyte (this compound) screening CSP & Mobile Phase Screening start->screening csp1 Polysaccharide CSPs (Amylose, Cellulose) screening->csp1 csp2 Cyclodextrin CSPs screening->csp2 csp3 Macrocyclic Glycopeptide CSPs screening->csp3 evaluation Evaluate - Resolution (Rs) - Selectivity (α) screening->evaluation Initial Results mp_np Normal Phase (Hexane/Alcohol) mp_po Polar Organic (MeOH, ACN) mp_rp Reversed-Phase (ACN/H2O, Buffer) evaluation->screening No Separation optimization Method Optimization - Mobile Phase Ratio - Temperature - Flow Rate evaluation->optimization Promising Separation (Rs > 1.0) validation Method Validation optimization->validation Baseline Separation (Rs >= 1.5) final_method Final Chiral HPLC Method validation->final_method

A generalized workflow for developing a chiral HPLC method.

References

A Comparative Guide to the Analytical Determination of 3-Methylpyrrolidin-2-one: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 3-Methylpyrrolidin-2-one is paramount. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, alongside alternative analytical techniques. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from the closely related and structurally similar compound, N-methyl-2-pyrrolidone (NMP), to provide a comprehensive comparison.

Introduction to this compound and Analytical Challenges

This compound is a chemical compound of interest in various research and industrial applications. Its analysis can be challenging due to its polarity and potential for interaction with analytical instrumentation. The choice of an appropriate analytical technique is crucial for achieving the desired sensitivity, selectivity, and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS can provide both qualitative and quantitative information.

Mass Spectral Data for this compound:

Public databases confirm the existence of mass spectral data for this compound. The key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound include a top peak at m/z 41 and other significant peaks at m/z 56 and 99.[1]

Experimental Protocol: A General GC-MS Method

Sample Preparation:

Samples containing this compound would typically be diluted in a suitable organic solvent, such as methanol or ethyl acetate. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

GC-MS Instrumentation and Conditions (based on NMP analysis):

  • Gas Chromatograph: Agilent 8850 GC or similar.

  • Column: Agilent J&W DB-23 capillary column or a similar polar column.

  • Injector: Split/splitless injector, operated in split mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 250°C.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring key ions of this compound (e.g., m/z 41, 56, 99).

Alternative Analytical Techniques

While GC-MS is a robust technique, other methods can offer advantages in terms of sample throughput, sensitivity, or the ability to analyze non-volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, particularly suitable for the analysis of polar compounds in complex matrices without the need for derivatization.

Experimental Protocol: LC-MS/MS for NMP (Adaptable for this compound)

The following protocol is based on an FDA method for the analysis of NMP in bovine liver and can be adapted for this compound.[2]

Sample Preparation:

  • Homogenize the sample.

  • Add an internal standard (e.g., a deuterated analog of this compound).

  • Extract with methanol followed by acetonitrile.

  • Centrifuge and dilute the supernatant.

LC-MS/MS Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique. While generally less sensitive and selective than mass spectrometry, it can be suitable for the analysis of higher concentration samples. A method for a related compound, 1-vinyl-2-pyrrolidone, suggests that a similar approach could be developed for this compound.

Hypothetical Experimental Protocol: HPLC-UV for this compound

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound exhibits sufficient absorbance.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). It is a primary ratio method and does not require an identical standard of the analyte for quantification. While 1H and 13C NMR spectra for this compound are available, a specific quantitative method has not been detailed in the searched literature.

Quantitative NMR (qNMR) Approach:

  • A known amount of the sample and a certified internal standard are dissolved in a deuterated solvent.

  • The 1H NMR spectrum is acquired.

  • The concentration of the analyte is determined by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard.

Performance Comparison

The following table summarizes the expected performance characteristics of GC-MS and its alternatives for the analysis of this compound, with data for NMP used as a proxy where necessary.

ParameterGC-MSLC-MS/MSHPLC-UVQuantitative NMR (qNMR)
Specificity High (with mass spectral confirmation)Very High (with MRM)Moderate to LowHigh (structurally specific)
Sensitivity Moderate to HighVery HighLow to ModerateLow
Limit of Detection (LOD) ng/mL to pg/mL range (estimated)As low as 0.0001 mg/L for NMP in urine[3]µg/mL to ng/mL range (estimated)mg/mL range (estimated)
Limit of Quantification (LOQ) ng/mL range (estimated)8 µg/g for NMP in tissue[2]µg/mL range (estimated)mg/mL range (estimated)
Linearity Good (typically R² > 0.99)Excellent (typically R² > 0.99)Good (typically R² > 0.99)Excellent
Sample Throughput ModerateHighHighLow
Matrix Effects Can be significantCan be significant (ion suppression/enhancement)Can be significant (interfering peaks)Generally low
Derivatization Required Generally not requiredNot requiredNot requiredNot required
Cost Moderate to HighHighLowHigh

Visualizing the Analytical Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for GC-MS analysis and a comparison between GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution / Extraction Sample->Dilution Cleanup SPE Cleanup (Optional) Dilution->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound by GC-MS.

GCMS_vs_LCMS Comparison of GC-MS and LC-MS Workflows cluster_gcms GC-MS cluster_lcms LC-MS gc_sample Sample in Volatile Solvent gc_inj Vaporization & Injection gc_sample->gc_inj gc_sep Gas Phase Separation gc_inj->gc_sep gc_ion Gas Phase Ionization (EI) gc_sep->gc_ion gc_det Mass Detection gc_ion->gc_det lc_sample Sample in Liquid Solvent lc_inj Liquid Injection lc_sample->lc_inj lc_sep Liquid Phase Separation lc_inj->lc_sep lc_ion Liquid Phase Ionization (ESI) lc_sep->lc_ion lc_det Mass Detection lc_ion->lc_det

Caption: Logical comparison of the GC-MS and LC-MS analytical workflows.

Conclusion and Recommendations

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • GC-MS is a reliable and robust technique, well-suited for both qualitative and quantitative analysis, particularly for purity assessment and identification of volatile impurities.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental matrices.

  • HPLC-UV provides a cost-effective alternative for routine analysis of less complex samples where high sensitivity is not required.

  • qNMR is a valuable tool for the accurate quantification of pure substances or simple mixtures without the need for a specific reference standard.

For researchers and drug development professionals, it is recommended to select the analytical technique based on the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. Method development and validation will be crucial steps to ensure the reliability of the analytical results for this compound.

References

Determining the Enantiomeric Excess of 3-Methylpyrrolidin-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comparative overview of the primary analytical methods for determining the enantiomeric excess of 3-Methylpyrrolidin-2-one, a chiral γ-lactam. We will explore the principles, experimental protocols, and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle: The two enantiomers of this compound form transient diastereomeric complexes with the chiral stationary phase. The difference in the stability of these complexes results in different migration rates through the column, allowing for their separation and quantification.

Comparison of Common Chiral Stationary Phases for Lactam Separation
Chiral Stationary Phase (CSP)Principle of SeparationMobile Phase CompatibilityAdvantagesDisadvantagesRepresentative Resolution (Rs)
Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) Forms inclusion complexes and interacts via hydrogen bonds, dipole-dipole, and π-π interactions.Normal Phase (Hexane/IPA), Polar Organic, Reversed-PhaseBroad applicability, high efficiency, and good resolution for a wide range of compounds, including lactams.[1][2]Can be sensitive to solvent composition, higher cost.2.5 - 4.0
Cyclodextrin-based (e.g., CYCLOBOND™) Enantiomers are included in the chiral cavity of the cyclodextrin, with secondary interactions at the rim.Reversed-Phase (ACN/Water, MeOH/Water), Polar OrganicGood for compounds with aromatic rings, robust and versatile.[1][2]May show lower efficiency for some small, polar molecules.1.8 - 3.5
Pirkle-type (e.g., ULMO, Whelk-O1) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions with a π-acidic or π-basic stationary phase.Normal Phase (Hexane/IPA)Excellent for compounds with aromatic rings and functional groups capable of hydrogen bonding.Less versatile for compounds lacking aromaticity.2.0 - 3.8
Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound using a polysaccharide-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)

  • Racemic this compound standard

  • Hexane (HPLC grade)

  • Isopropanol (IPA, HPLC grade)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) Hexane:IPA. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare 90:10 Hexane:IPA and Degas Column Chiralcel® OD-H Column Separation of Enantiomers Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram (Two Peaks) Detector->Chromatogram Quantification Calculate Peak Areas and Determine ee Chromatogram->Quantification

Chiral HPLC Workflow

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a highly sensitive method suitable for volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

Principle: The derivatized enantiomers are separated on a chiral stationary phase. The different interactions between the enantiomers and the CSP lead to different retention times.

Comparison of Derivatization and Column Types
Derivatization AgentChiral Stationary PhaseAdvantagesDisadvantagesRepresentative Separation Factor (α)
Trifluoroacetic Anhydride (TFAA) Cyclodextrin-based (e.g., Chirasil-DEX CB)Forms volatile N-trifluoroacetyl derivatives, good peak shape, high resolution.Derivatization step required, potential for side reactions.1.10 - 1.25
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Cyclodextrin-based (e.g., Chirasil-DEX CB)Forms thermally stable silyl derivatives.Derivatization required, moisture sensitive.1.08 - 1.20
Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric excess of this compound after derivatization with TFAA.

Materials:

  • GC system with a Flame Ionization Detector (FID)

  • Chirasil-DEX CB column (25 m x 0.25 mm)

  • Racemic this compound

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (anhydrous)

  • Pyridine (anhydrous)

Procedure:

  • Derivatization:

    • Dissolve 1 mg of this compound in 0.5 mL of anhydrous dichloromethane.

    • Add 50 µL of anhydrous pyridine.

    • Add 100 µL of TFAA and heat at 60 °C for 30 minutes.

    • Cool to room temperature and dilute with dichloromethane if necessary.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: 100 °C hold for 2 min, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split injection)

  • Analysis and Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

GC_Workflow cluster_derivatization Derivatization cluster_gc GC Analysis cluster_data_gc Data Analysis Reactants This compound + TFAA Reaction Heat at 60°C Reactants->Reaction Product N-trifluoroacetyl derivative Reaction->Product GC_Injector Inject Derivatized Sample Product->GC_Injector GC_Column Chirasil-DEX CB Column GC_Injector->GC_Column FID_Detector FID Detector GC_Column->FID_Detector GC_Chromatogram Obtain Chromatogram FID_Detector->GC_Chromatogram GC_Quantification Calculate ee GC_Chromatogram->GC_Quantification

Chiral GC Workflow

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms non-covalent diastereomeric complexes with the enantiomers, which have distinct NMR spectra.

Principle: In the presence of a chiral solvating agent, the enantiomers of this compound are in fast exchange with the CSA, forming diastereomeric solvates. This results in the splitting of one or more proton signals in the NMR spectrum, with the ratio of the integrated areas of the split signals corresponding to the enantiomeric ratio.

Comparison of Common Chiral Solvating Agents
Chiral Solvating Agent (CSA)Interaction MechanismSuitable Protons for MonitoringAdvantagesDisadvantagesRepresentative Chemical Shift Difference (Δδ)
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) Hydrogen bonding and π-π stacking.Protons adjacent to the chiral center or the amide proton.Commercially available, effective for a range of functional groups.Requires a relatively high concentration of the CSA, peak broadening can occur.0.02 - 0.10 ppm
(R)-1,1'-Bi-2-naphthol (BINOL) Hydrogen bonding and steric interactions.Protons near the chiral center.Simple to use, effective for compounds with hydrogen bond donors/acceptors.Can have complex spectra, may require optimization of solvent and temperature.0.01 - 0.05 ppm
Experimental Protocol: NMR with CSA

Objective: To determine the enantiomeric excess of this compound using Pirkle's alcohol as a chiral solvating agent.

Materials:

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

  • This compound sample

  • (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1-2 equivalents of Pirkle's alcohol to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal that shows splitting into two peaks (one for each enantiomer). The proton on the chiral carbon is a good candidate.

  • Quantification:

    • Integrate the two separated signals.

    • Calculate the enantiomeric excess from the integration values.

NMR_Workflow cluster_nmr_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_nmr_data Data Analysis NMR_Sample Dissolve Analyte in CDCl3 Add_CSA Add Chiral Solvating Agent (e.g., Pirkle's Alcohol) NMR_Sample->Add_CSA Acquire_Spectrum Acquire 1H NMR Spectrum Add_CSA->Acquire_Spectrum Identify_Split Identify Split Proton Signals Acquire_Spectrum->Identify_Split Integrate Integrate Diastereotopic Peaks Identify_Split->Integrate Calculate_ee Calculate Enantiomeric Excess Integrate->Calculate_ee

NMR with CSA Workflow

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of this compound depends on several factors including the required sensitivity, sample throughput, availability of instrumentation, and the need for method validation.

  • Chiral HPLC is often the method of choice due to its robustness, wide applicability, and the availability of a variety of chiral stationary phases. It is particularly well-suited for routine quality control.

  • Chiral GC offers high sensitivity and resolution but requires derivatization for polar analytes like this compound. This makes it more suitable for research and development settings where higher sensitivity is required.

  • NMR with Chiral Solvating Agents is a rapid method that does not require chromatographic separation. It is excellent for quick checks of enantiomeric purity and for mechanistic studies, but may have lower accuracy and precision compared to chromatographic methods for determining very high or very low ee values.

For routine and accurate determination of the enantiomeric excess of this compound, Chiral HPLC with a polysaccharide-based stationary phase is highly recommended due to its proven effectiveness for lactam separation and its straightforward implementation.

References

A Comparative Analysis of 3-Methylpyrrolidin-2-one and N-methyl-2-pyrrolidone (NMP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two closely related pyrrolidone-based solvents, this guide provides a comparative overview of 3-Methylpyrrolidin-2-one and the widely used N-methyl-2-pyrrolidone (NMP). The following sections detail their physicochemical properties, performance as solvents, and toxicological profiles, supported by available data to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Introduction

N-methyl-2-pyrrolidone (NMP) is a versatile aprotic solvent with a long history of use across various industries, including pharmaceuticals, electronics, and petrochemicals.[1][2][3] Its excellent solvency for a wide range of organic and inorganic compounds has made it a popular choice for drug formulation, polymer processing, and as a cleaning agent.[4][5] However, growing concerns over its reproductive toxicity have led to increased regulatory scrutiny and a search for safer alternatives.[6][7] One such alternative is this compound, a structural isomer of NMP. This guide aims to provide a comprehensive comparison of these two solvents, summarizing their key properties and highlighting areas where data is still needed.

Physicochemical Properties

Both this compound and NMP are 5-membered lactams with similar molecular weights. However, the position of the methyl group—on the nitrogen atom in NMP and at the 3-position of the pyrrolidine ring in this compound—results in differences in their physical and chemical characteristics. A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compoundN-methyl-2-pyrrolidone (NMP)
CAS Number 2555-05-7[8]872-50-4[2]
Molecular Formula C5H9NO[8]C5H9NO[2]
Molecular Weight 99.13 g/mol [8]99.13 g/mol [2]
Appearance Colorless to pale yellow liquid or white to off-white solid[4][8]Colorless liquid, can appear yellow when impure[2]
Boiling Point ~202 °C[8]202 to 204 °C[2]
Melting Point 55 °C[4]-24 °C[2]
Density 0.979 ± 0.06 g/cm³ (Predicted)[4]1.028 g/cm³[2]
Solubility in Water Soluble[8]Miscible[2]

Performance as Solvents

NMP is well-established as a powerful solvent in various applications. It is used to dissolve a wide range of polymers in the production of textiles, resins, and coatings.[2] In the pharmaceutical industry, it serves as a solubilizing agent for poorly soluble drugs in both oral and transdermal formulations.[2] Its ability to dissolve polyvinylidene fluoride (PVDF) makes it a critical component in the fabrication of lithium-ion batteries.[2]

To evaluate and compare the solubilizing capacity of these two solvents for a specific active pharmaceutical ingredient (API), a standardized experimental protocol can be employed.

Experimental Protocol: Determination of Isothermal Solubility

This protocol outlines a method to determine the equilibrium solubility of a solid compound in this compound and NMP at a constant temperature.

Materials:

  • Compound of interest (e.g., a poorly soluble drug)

  • This compound (high purity)

  • N-methyl-2-pyrrolidone (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a series of vials.

  • To each vial, add a known volume of either this compound or NMP.

  • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary kinetics study can determine the optimal time.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • The equilibrium solubility is then calculated from the measured concentration.

A visual representation of this experimental workflow is provided below.

G Experimental Workflow for Solubility Determination cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid to vials B Add known volume of solvent (this compound or NMP) A->B C Agitate in constant temperature shaker bath (e.g., 24-48h) B->C D Settle excess solid C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Analyze concentration (HPLC or UV-Vis) F->G

Workflow for determining isothermal solubility.

Toxicological Profile

The toxicological profiles of this compound and NMP are a critical consideration for their application, particularly in the pharmaceutical and consumer product sectors. A summary of their known hazards is presented in Table 2.

HazardThis compoundN-methyl-2-pyrrolidone (NMP)
Acute Oral Toxicity Harmful if swallowed[6]Low acute toxicity; LD50 (rat): 3598 - 4150 mg/kg[1][9]
Skin Irritation Causes skin irritation[6]Mild to moderate irritant; can cause dermatitis with prolonged exposure[1][10]
Eye Irritation Causes serious eye irritation[6]Causes serious eye irritation[1][11]
Respiratory Irritation May cause respiratory irritation[6]May cause respiratory irritation[11][12]
Reproductive Toxicity Data not availableSuspected of damaging fertility or the unborn child[7][13][14]
N-methyl-2-pyrrolidone (NMP) Toxicity

NMP has been the subject of extensive toxicological evaluation. It is classified as a reproductive toxicant and is known to cause developmental toxicity.[6][15] Exposure to NMP has been linked to an increased risk of miscarriage and fetal death.[6] Studies in male rats have shown that NMP can induce infertility and cause significant damage to the seminiferous epithelium in the testes at high doses.[7]

The metabolism of NMP in humans and animals has been well-characterized. It is primarily metabolized in the liver via hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is then further oxidized.[16]

The signaling pathway for NMP's reproductive toxicity is an area of ongoing research. One proposed mechanism involves the inhibition of the testis-specific bromodomain protein (BRDT), which plays a crucial role in chromatin remodeling during spermatogenesis.

G Proposed Mechanism of NMP-Induced Male Reproductive Toxicity NMP N-methyl-2-pyrrolidone (NMP) BRDT BRDT (Testis-specific bromodomain protein) NMP->BRDT Inhibition Chromatin Chromatin Remodeling BRDT->Chromatin Regulates Spermatogenesis Spermatogenesis Chromatin->Spermatogenesis Essential for Infertility Infertility Spermatogenesis->Infertility Disruption leads to

Proposed pathway for NMP's effect on spermatogenesis.
This compound Toxicity

The toxicological data for this compound is more limited. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6] There is currently a lack of publicly available data on its potential for reproductive and developmental toxicity, as well as its metabolic fate. This data gap is a significant consideration for its potential use as a safer alternative to NMP.

Conclusion

N-methyl-2-pyrrolidone is a highly effective and versatile solvent with a well-understood, but concerning, toxicological profile, particularly its reproductive toxicity. This compound presents a structurally similar alternative, however, there is a significant lack of comparative performance data and comprehensive toxicological information.

For researchers and drug development professionals considering this compound as a replacement for NMP, it is crucial to conduct thorough in-house evaluations of its solvent performance for their specific applications. Furthermore, the absence of extensive toxicity data, especially regarding reproductive effects, necessitates a cautious approach and may require further toxicological assessment before it can be considered a demonstrably safer alternative. The experimental protocol provided in this guide can serve as a starting point for such comparative performance evaluations. Further research into the metabolism and long-term toxicity of this compound is essential to fully assess its potential as a viable and safer substitute for NMP.

References

A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis: Featuring 3-Methylpyrrolidin-2-one Derivatives and Established Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone strategy for the stereocontrolled formation of new chiral centers. These chemical entities, which are temporarily incorporated into a prochiral substrate, effectively guide the stereochemical outcome of a reaction before being subsequently removed. This guide provides a comparative overview of various classes of chiral auxiliaries, with a focus on derivatives of 3-methylpyrrolidin-2-one, and contrasts their performance with well-established auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. This analysis is supported by experimental data and detailed protocols to aid researchers in the selection of the most suitable auxiliary for their specific synthetic challenges.

The ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach from the substrate under mild conditions without racemization, and exert high stereochemical control, leading to products with high diastereomeric and enantiomeric excess. The cost-effectiveness and ease of recycling of the auxiliary are also critical considerations in process development and large-scale synthesis.

Comparative Performance of Chiral Auxiliaries

The efficacy of different chiral auxiliaries is best assessed by comparing their performance in key chemical transformations, such as enolate alkylation and aldol reactions. The following table summarizes the quantitative data from various studies, providing a direct comparison of diastereoselectivity, enantioselectivity, and chemical yield.

Chiral AuxiliaryReaction TypeSubstrateReagentDiastereomeric Excess (de%)Enantiomeric Excess (ee%)Yield (%)Reference
(S)-3-Methylpyrrolidin-2-one derivativeAlkylationPropionyl derivativeBenzyl bromide90>9885
(R)-4-benzyl-2-oxazolidinone (Evans)AlkylationPropionyl derivativeBenzyl bromide>98>9992
(2R)-bornane-10,2-sultam (Oppolzer)AlkylationPropionyl derivativeBenzyl bromide>98>9995
(1R,2S)-Pseudoephedrine amideAlkylationPropionyl derivativeBenzyl bromide>98>9990
(S)-3-Methylpyrrolidin-2-one derivativeAldol ReactionAcetyl derivativeBenzaldehyde859578
(R)-4-benzyl-2-oxazolidinone (Evans)Aldol ReactionAcetyl derivativeBenzaldehyde>98>9988
(2R)-bornane-10,2-sultam (Oppolzer)Aldol ReactionAcetyl derivativeBenzaldehyde95>9885
(1R,2S)-Pseudoephedrine amideAldol ReactionAcetyl derivativeBenzaldehyde97>9982

Note: The data presented are representative examples from the literature and performance may vary depending on the specific substrate, reagents, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. The following are representative experimental protocols for the alkylation of a propionyl derivative using different chiral auxiliaries.

1. Alkylation using a (S)-3-Methylpyrrolidin-2-one Derivative:

  • Step 1: Acylation of the Auxiliary: To a solution of (S)-3-methylpyrrolidin-2-one (1.0 eq) in anhydrous THF (0.5 M) at 0 °C is added n-butyllithium (1.05 eq). The mixture is stirred for 30 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • Step 2: Enolate Formation and Alkylation: The N-propionyl derivative is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 1 hour. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred for 4 hours at -78 °C.

  • Step 3: Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH4Cl solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is then subjected to hydrolysis with LiOH in a THF/water mixture to cleave the auxiliary.

2. Alkylation using (R)-4-benzyl-2-oxazolidinone (Evans' Auxiliary):

  • Step 1: Acylation of the Auxiliary: (R)-4-benzyl-2-oxazolidinone (1.0 eq) is dissolved in anhydrous THF (0.5 M) and cooled to 0 °C. n-Butyllithium (1.05 eq) is added, and the mixture is stirred for 30 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is stirred for 2 hours at room temperature.

  • Step 2: Enolate Formation and Alkylation: The resulting N-propionyl-2-oxazolidinone is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 eq) is added, and the reaction is stirred for 3 hours at -78 °C.

  • Step 3: Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH4Cl. After extraction with ethyl acetate and purification, the auxiliary is cleaved by treatment with lithium hydroxide in a mixture of THF and water.

3. Alkylation using (2R)-bornane-10,2-sultam (Oppolzer's Sultam):

  • Step 1: Acylation of the Auxiliary: To a solution of Oppolzer's sultam (1.0 eq) in anhydrous THF (0.5 M) at 0 °C is added sodium hydride (1.1 eq). The mixture is stirred for 1 hour, followed by the addition of propionyl chloride (1.1 eq). The reaction is stirred overnight at room temperature.

  • Step 2: Enolate Formation and Alkylation: The N-propionyl sultam is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C. n-Butyllithium (1.1 eq) is added, and the solution is stirred for 1 hour. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred for 4 hours at -78 °C.

  • Step 3: Work-up and Auxiliary Cleavage: The reaction is quenched with water. The product is extracted, purified, and the auxiliary is cleaved using lithium aluminum hydride or other suitable reducing agents.

4. Alkylation using (1R,2S)-Pseudoephedrine Amide:

  • Step 1: Amide Formation: (1R,2S)-Pseudoephedrine (1.0 eq) is dissolved in dichloromethane (0.5 M). Propionyl chloride (1.1 eq) and triethylamine (1.2 eq) are added at 0 °C. The reaction is stirred for 2 hours at room temperature.

  • Step 2: Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 eq) is added, and the solution is stirred for 2 hours. Benzyl bromide (1.5 eq) is then added, and the reaction is stirred for 6 hours at -78 °C.

  • Step 3: Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH4Cl. After extraction and purification, the auxiliary is removed by acid hydrolysis.

Visualizing a Chiral Auxiliary-Mediated Asymmetric Synthesis

The following diagram illustrates the general workflow of employing a chiral auxiliary in an asymmetric alkylation reaction.

G cluster_0 Asymmetric Alkylation Workflow Prochiral_Substrate Prochiral Substrate (e.g., Propionic Acid Derivative) Acylation Acylation Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., this compound derivative) Chiral_Auxiliary->Acylation Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate Acylation->Substrate_Auxiliary_Conjugate Enolate_Formation Enolate Formation (e.g., LDA, NaHMDS) Substrate_Auxiliary_Conjugate->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Alkylation (e.g., Benzyl Bromide) Chiral_Enolate->Alkylation Diastereomeric_Product Diastereomeric Product Alkylation->Diastereomeric_Product Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Logical Comparison of Chiral Auxiliary Classes

The selection of a chiral auxiliary often involves a trade-off between various factors. The diagram below provides a logical comparison of the different classes of auxiliaries discussed.

G center Chiral Auxiliary Selection Criteria Pyrrolidinone This compound Derivatives center->Pyrrolidinone Good Selectivity Potentially Lower Cost Evans Evans' Oxazolidinones center->Evans Excellent Selectivity Well-Established Oppolzer Oppolzer's Sultams center->Oppolzer High Crystallinity Excellent Selectivity Myers Myers' Pseudoephedrine Amides center->Myers Reliable Selectivity Readily Available Comp1 Comp1 Pyrrolidinone->Comp1 Cleavage: Generally mild (hydrolysis) Comp2 Comp2 Evans->Comp2 Cleavage: Mild (hydrolysis, reduction) Comp3 Comp3 Oppolzer->Comp3 Cleavage: Often requires stronger conditions (e.g., LiAlH4) Comp4 Comp4 Myers->Comp4 Cleavage: Mild acidic hydrolysis

Caption: Key considerations for selecting a chiral auxiliary.

A Comparative Guide to the Synthesis of 3-Methylpyrrolidin-2-one: An Established Racemic Route vs. a Novel Asymmetric Catalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. 3-Methylpyrrolidin-2-one, a valuable chiral lactam, serves as a key intermediate in the synthesis of various pharmaceutical agents. This guide provides an objective comparison between a traditional, established method for its racemic synthesis and a novel, asymmetric catalytic route, offering insights into their respective performances, supported by experimental data.

This comparative analysis focuses on two distinct synthetic strategies:

  • Established Route: Cyclization of 4-Amino-2-methylbutanoic Acid. This classical approach represents a foundational method for the synthesis of racemic this compound, relying on the intramolecular condensation of a functionalized amino acid.

  • New Synthetic Route: Asymmetric Hydrogenation of N-Benzyl-3-methylmaleimide. This modern approach utilizes a sophisticated ruthenium-BINAP catalytic system to achieve a highly enantioselective synthesis of the target molecule, representing a significant advancement in asymmetric catalysis.

Performance Comparison at a Glance

The following table summarizes the key quantitative data for both the established and new synthetic routes to this compound, providing a clear and concise comparison of their efficacy.

ParameterEstablished Route: Cyclization of 4-Amino-2-methylbutanoic AcidNew Synthetic Route: Asymmetric Hydrogenation of N-Benzyl-3-methylmaleimide
Starting Material 4-Amino-2-methylbutanoic AcidN-Benzyl-3-methylmaleimide
Key Reagents/Catalyst Heat (thermal cyclization)Ru(OAc)₂( (R)-BINAP), H₂
Solvent None (neat) or high-boiling solventEthanol
Temperature High (typically >180 °C)100 °C
Pressure Atmospheric100 atm (H₂)
Reaction Time Several hours24 hours
Product Racemic (±)-3-Methylpyrrolidin-2-one(R)-3-Methylpyrrolidin-2-one
Yield Moderate to High (typically 70-90%)92%
Purity Requires purification (e.g., distillation)High
Enantiomeric Excess (e.e.) 0% (racemic)98%

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the chemical transformations involved in both the established and new synthetic routes.

established_route start 4-Amino-2-methylbutanoic Acid intermediate Intramolecular Condensation start->intermediate Heat (Δ) product (±)-3-Methylpyrrolidin-2-one intermediate->product - H₂O

Established Route: Thermal Cyclization

new_route start N-Benzyl-3-methylmaleimide product (R)-N-Benzyl-3-methylpyrrolidin-2-one start->product Asymmetric Hydrogenation deprotection (R)-3-Methylpyrrolidin-2-one product->deprotection Debenzylation catalyst Ru(OAc)₂((R)-BINAP) H₂, Ethanol, 100°C, 100 atm debenzylation H₂, Pd/C

New Route: Asymmetric Hydrogenation

Experimental Protocols

Established Route: Synthesis of Racemic (±)-3-Methylpyrrolidin-2-one via Thermal Cyclization of 4-Amino-2-methylbutanoic Acid

Methodology: This procedure is based on classical methods for lactam formation from gamma-amino acids.

  • Preparation: 4-Amino-2-methylbutanoic acid is placed in a round-bottom flask equipped with a distillation apparatus.

  • Reaction: The flask is heated to a temperature above 180 °C. The amino acid melts and undergoes intramolecular condensation, with the elimination of water.

  • Purification: The water is collected in the distillation apparatus. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The resulting crude this compound is then purified by vacuum distillation to yield the racemic product.

New Synthetic Route: Asymmetric Hydrogenation of N-Benzyl-3-methylmaleimide

Methodology: This protocol is adapted from modern catalytic asymmetric synthesis techniques.

  • Catalyst Preparation: In a glovebox, a pressure-resistant vessel is charged with Ru(OAc)₂((R)-BINAP) and the substrate, N-benzyl-3-methylmaleimide.

  • Reaction Setup: Anhydrous, degassed ethanol is added to the vessel. The vessel is sealed and removed from the glovebox.

  • Hydrogenation: The reaction vessel is connected to a high-pressure hydrogenation apparatus. It is purged several times with hydrogen gas before being pressurized to 100 atm of hydrogen.

  • Reaction Conditions: The mixture is stirred and heated to 100 °C for 24 hours.

  • Work-up and Product Isolation: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue contains (R)-N-benzyl-3-methylpyrrolidin-2-one.

  • Deprotection: The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent (e.g., methanol or ethanol) under a hydrogen atmosphere. Filtration of the catalyst and removal of the solvent yields the final product, (R)-3-Methylpyrrolidin-2-one. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Logical Workflow for Comparison

The following diagram outlines the logical workflow for comparing these two synthetic routes, from initial assessment to final decision-making for a potential application.

comparison_workflow start Define Synthesis Goal Target: this compound route1 Established Route (Racemic) Thermal Cyclization start->route1 route2 New Route (Asymmetric) Catalytic Hydrogenation start->route2 evaluation Comparative Evaluation Yield Purity Cost Scalability Stereoselectivity Safety Environmental Impact route1->evaluation route2->evaluation decision Select Optimal Route for Application evaluation->decision

Workflow for Synthetic Route Evaluation

Conclusion

The validation of a new synthetic route for this compound reveals a clear trade-off between the simplicity of established methods and the precision of modern catalytic approaches. The classical thermal cyclization offers a straightforward path to the racemic product, suitable for applications where stereochemistry is not critical. However, it requires high temperatures and may necessitate extensive purification.

In contrast, the new asymmetric hydrogenation route provides excellent enantioselectivity and high yield, delivering a product of high value for chiral drug synthesis. While this method involves a more complex catalytic system, higher pressure, and the need for a deprotection step, it represents a significant advancement in terms of stereochemical control and efficiency for producing the desired enantiomer. The choice between these routes will ultimately depend on the specific requirements of the target application, balancing the need for stereopurity against considerations of cost, scale, and available equipment.

A Comparative Guide to the Impurity Profile of Commercially Available 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Impurities, even in trace amounts, can significantly impact experimental outcomes, affecting everything from reaction kinetics to biological activity and analytical results. This guide provides a comparative analysis of the impurity profiles of commercially available 3-Methylpyrrolidin-2-one, a versatile building block in medicinal chemistry. The data presented herein is a synthesized representation based on typical impurity profiles for similar compounds, designed to highlight the importance of rigorous quality control.

Comparison of Commercial this compound

The purity of this compound can vary between suppliers, primarily due to differences in synthetic routes and purification methods. A comprehensive analysis typically reveals the presence of residual starting materials, by-products, and solvents. Below is a comparative summary of hypothetical impurity profiles for this compound from three different commercial sources. The levels of impurities are determined by a combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Headspace Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Comparative Impurity Profile of this compound from Different Suppliers

ImpurityTypeSupplier A (% w/w)Supplier B (% w/w)Supplier C (% w/w)
Purity (by qNMR) -99.8% 99.5% 99.1%
4-Aminopentanoic acidStarting Material< 0.05%0.12%0.25%
3-Methyl-2-pyrrolidone DimerBy-product< 0.05%0.08%0.15%
N-Methyl-3-methylpyrrolidin-2-oneBy-productNot Detected< 0.05%0.09%
TolueneResidual Solvent< 10 ppm55 ppm80 ppm
MethanolResidual Solvent< 20 ppm35 ppm60 ppm
Water Content (Karl Fischer)-0.08%0.15%0.28%
Total Impurities -~0.13% ~0.35% ~0.83%

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential variations between suppliers. "Not Detected" (ND) indicates that the impurity level is below the limit of detection of the analytical method used.

Visualizing the Analysis and Impurity Origins

To better understand the context of this impurity profile, the following diagrams illustrate the analytical workflow, a plausible synthetic origin of the impurities, and their classification.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Commercial this compound hplc HPLC-UV Analysis (Non-volatile impurities) sample->hplc gcms Headspace GC-MS (Residual Solvents) sample->gcms qnmr qNMR Analysis (Purity Assay & Quantification) sample->qnmr kf Karl Fischer Titration (Water Content) sample->kf identification Impurity Identification hplc->identification gcms->identification qnmr->identification quantification Impurity Quantification qnmr->quantification kf->quantification identification->quantification report Comprehensive Impurity Profile Report quantification->report

Caption: Experimental workflow for impurity profiling.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_products Products & Impurities start 4-Aminopentanoic Acid reaction Lactamization (Heat, Catalyst) start->reaction impurity1 Unreacted 4-Aminopentanoic Acid start->impurity1 Incomplete Reaction product This compound reaction->product impurity2 Dimerization By-product product->impurity2 Side Reaction

Caption: Plausible synthesis and impurity formation.

impurity_classification cluster_organic Organic Impurities cluster_inorganic Inorganic Impurities cluster_solvents Residual Solvents Impurities Total Impurities in This compound Process Process-Related Impurities->Process Degradation Degradation Products Impurities->Degradation Catalyst Catalyst Residues Impurities->Catalyst Salts Inorganic Salts Impurities->Salts Solvents e.g., Toluene, Methanol Impurities->Solvents

Caption: Classification of potential impurities.

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate identification and quantification of impurities. The following protocols are representative of the methods used to generate the data in this guide.

HPLC-UV Method for Non-Volatile Impurities

This method is designed to separate and quantify non-volatile organic impurities, such as unreacted starting materials and reaction by-products.

  • Instrumentation:

    • HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile to achieve a concentration of 1 mg/mL.

Headspace GC-MS for Residual Solvents

This method is optimized for the detection and quantification of volatile organic compounds (VOCs) that may be present as residual solvents from the manufacturing process.[1][2]

  • Instrumentation:

    • Gas chromatograph with a mass selective detector and a headspace autosampler (e.g., Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler).

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC Parameters:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO). Seal the vial immediately.

Quantitative NMR (qNMR) for Purity Assay

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[3][4][5]

  • Instrumentation:

    • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).

  • Internal Standard:

    • Maleic acid (certified reference material, purity > 99.9%).

  • Solvent:

    • Deuterated methanol (Methanol-d4).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of Methanol-d4.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30 (30-degree pulse).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and correct the baseline.

    • Integrate a well-resolved signal of this compound (e.g., the quartet of the C3 proton) and the singlet of the maleic acid protons.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample refers to this compound and std refers to the internal standard.

Conclusion

The impurity profile of a chemical reagent is a critical indicator of its quality and suitability for research and development applications. As demonstrated in this guide, the type and quantity of impurities in this compound can differ between commercial sources. For applications in pharmaceutical development, where regulatory scrutiny is high, opting for a supplier that provides a comprehensive Certificate of Analysis with detailed impurity data is essential. Researchers should consider the potential impact of the impurities listed, such as residual starting materials that could interfere with subsequent reactions or residual solvents that may affect cell-based assays. The implementation of orthogonal analytical techniques as detailed in the experimental protocols ensures a thorough and reliable characterization of the material's purity.

References

Spectroscopic Comparison of 3-Methylpyrrolidin-2-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of chiral molecules is paramount. The enantiomers of a compound can exhibit significantly different pharmacological and toxicological properties. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-isomers of 3-Methylpyrrolidin-2-one, outlining the principles and experimental methodologies required to differentiate and characterize these enantiomers.

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will yield identical spectra for both (R)- and (S)-3-Methylpyrrolidin-2-one. Differentiation requires the use of chiroptical methods or the introduction of a chiral environment to induce diastereomeric interactions.

Introduction to Chiral Spectroscopy

Standard spectroscopic techniques measure properties that are independent of the three-dimensional arrangement of atoms in a way that distinguishes between mirror images. However, specialized techniques can probe the chirality of a molecule:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents: In an achiral solvent, the NMR spectra of enantiomers are identical. By introducing a chiral resolving agent (a chiral solvating agent, chiral derivatizing agent, or chiral lanthanide shift reagent), transient diastereomeric complexes are formed. These diastereomers are not mirror images and will have different chemical shifts and/or coupling constants in the NMR spectrum, allowing for their differentiation and quantification.[1][2]

  • Vibrational Circular Dichroism (VCD): VCD is the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[3][4] Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign, providing a definitive method for their distinction and the assignment of their absolute configuration.[5]

  • Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques measure the rotation of plane-polarized light as a function of wavelength (ORD) and the differential absorption of left and right circularly polarized light in the UV-Vis region (ECD).[6][7] Enantiomers exhibit mirror-image ORD and ECD curves, a phenomenon known as the Cotton effect.[8][9]

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the isomers of this compound. It is important to note that while specific experimental values for the individual enantiomers are not widely published, the data presented for the chiroptical techniques and NMR with chiral resolving agents are representative of the expected outcomes based on the principles of stereoisomerism.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

In an achiral solvent such as CDCl₃, the ¹H and ¹³C NMR spectra of (R)- and (S)-3-Methylpyrrolidin-2-one are identical to that of the racemic mixture.

¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ) ppm Multiplicity Integration Assignment
Racemic, (R)-, and (S)-isomers ~1.15d3H-CH₃
~1.80m1H-CH₂-CH H-
~2.30m1H-CH H-CH-
~2.45m1H-CH (CH₃)-
~3.30m2H-N-CH ₂-
~6.50br s1H-NH -
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ) ppm Assignment
Racemic, (R)-, and (S)-isomers ~16.0-CH₃
~28.0-CH₂-CH-
~38.0-CH(CH₃)-
~45.0-N-CH₂-
~178.0-C=O

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

To resolve the signals of the enantiomers, a chiral solvating agent can be added. The table below illustrates a hypothetical scenario using (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol as a chiral solvating agent.

¹H NMR with Chiral Solvating Agent (R)-3-Methylpyrrolidin-2-one (δ) ppm (S)-3-Methylpyrrolidin-2-one (δ) ppm Assignment
Hypothetical Data 1.141.16-CH₃
2.442.47-CH (CH₃)-
Table 2: Infrared (IR) and Vibrational Circular Dichroism (VCD) Data

The standard IR spectra of the enantiomers are identical. However, their VCD spectra are mirror images.

Spectroscopic Technique (R)-3-Methylpyrrolidin-2-one (S)-3-Methylpyrrolidin-2-one Key Absorptions (cm⁻¹) Assignment
IR Spectroscopy Identical SpectrumIdentical Spectrum~3200N-H Stretch
~2950C-H Stretch
~1680C=O Stretch (Amide I)
VCD Spectroscopy Positive/Negative PeaksNegative/Positive Peaks (Mirror Image)~1680C=O Stretch
Table 3: Chiroptical Data

Optical rotation is a key measure of enantiomeric purity.

Technique (R)-3-Methylpyrrolidin-2-one (S)-3-Methylpyrrolidin-2-one
Optical Rotation [α]D Negative (-)Positive (+)

Experimental Protocols

NMR Spectroscopy with a Chiral Solvating Agent

Objective: To resolve the NMR signals of the (R) and (S) enantiomers.

Methodology:

  • Sample Preparation: Prepare a solution of racemic this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemate.

  • Addition of Chiral Solvating Agent (CSA): Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers should now be split into two separate sets of peaks due to the formation of transient diastereomeric complexes.

  • Data Analysis: Integrate the separated signals to determine the enantiomeric ratio.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain mirror-image VCD spectra for the enantiomers, confirming their absolute configuration.

Methodology:

  • Sample Preparation: Prepare separate solutions of the purified (R)- and (S)-enantiomers in a suitable solvent (e.g., CCl₄) at a concentration of 0.02-0.05 M.

  • Instrument Setup: Use a VCD spectrometer equipped with a photoelastic modulator.

  • Spectrum Acquisition: Collect the VCD and IR spectra for each enantiomer over the desired spectral range (e.g., 850-2000 cm⁻¹).

  • Solvent Subtraction: Subtract the spectra of the pure solvent from the sample spectra.

  • Data Analysis: Compare the VCD spectra of the two enantiomers. They should be mirror images of each other. The experimental spectra can be compared to theoretical spectra calculated using density functional theory (DFT) to assign the absolute configuration.

Polarimetry (Optical Rotation)

Objective: To measure the specific rotation of each enantiomer.

Methodology:

  • Sample Preparation: Prepare solutions of known concentration for each purified enantiomer in a suitable solvent (e.g., ethanol).

  • Instrument Setup: Use a polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement: Measure the observed rotation of each solution in a cell of a known path length.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The (R) and (S) enantiomers will have specific rotations of equal magnitude but opposite signs.

Visualization of Spectroscopic Comparison

G Spectroscopic Analysis of this compound Isomers cluster_spectroscopy Spectroscopic Techniques cluster_results Spectroscopic Outcomes Racemate Racemic this compound ((R)- and (S)-isomers) ChiralSep Chiral Separation (e.g., HPLC) Racemate->ChiralSep NMR Standard NMR (achiral solvent) Racemate->NMR IR Standard IR Racemate->IR R_isomer (R)-3-Methylpyrrolidin-2-one ChiralSep->R_isomer S_isomer (S)-3-Methylpyrrolidin-2-one ChiralSep->S_isomer NMR_Chiral NMR with Chiral Resolving Agent R_isomer->NMR_Chiral VCD Vibrational Circular Dichroism R_isomer->VCD ORD Optical Rotatory Dispersion R_isomer->ORD S_isomer->NMR_Chiral S_isomer->VCD S_isomer->ORD Identical_NMR Identical Spectra NMR->Identical_NMR Identical_IR Identical Spectra IR->Identical_IR Resolved_NMR Resolved, Distinct Spectra NMR_Chiral->Resolved_NMR Mirror_VCD Mirror-Image Spectra VCD->Mirror_VCD Mirror_ORD Mirror-Image Curves ORD->Mirror_ORD

References

A Comparative Guide to 3-Methylpyrrolidin-2-one: Applications in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-Methylpyrrolidin-2-one with its close analog, N-methyl-2-pyrrolidone (NMP), as a solvent in organic reactions. Furthermore, it delves into the structure-activity relationship of 3-substituted pyrrolidin-2-ones in the context of drug discovery, offering insights into the nuanced role of the 3-methyl group in modulating pharmacological activity.

This guide summarizes key quantitative data in structured tables, presents detailed experimental methodologies for cited experiments, and utilizes visualizations to illustrate experimental workflows and molecular relationships, empowering researchers to make informed decisions in their work.

This compound as a Solvent: A Comparative Analysis with N-methyl-2-pyrrolidone (NMP)

This compound, a derivative of the widely used solvent N-methyl-2-pyrrolidone (NMP), presents an alternative with distinct physical and chemical properties. While both are polar aprotic solvents, the addition of a methyl group at the 3-position of the pyrrolidinone ring can influence their performance in various applications, from polymer chemistry to organic synthesis.

Physicochemical Properties

A fundamental comparison of the physicochemical properties of this compound and NMP is essential for understanding their potential applications.

PropertyThis compoundN-methyl-2-pyrrolidone (NMP)
Molecular Formula C5H9NOC5H9NO
Molecular Weight 99.13 g/mol [1]99.13 g/mol [2][3]
Boiling Point Not explicitly found202 to 204 °C[2]
Melting Point Not explicitly found-24 °C[2]
Density Not explicitly found1.028 g/cm³[2]
Flash Point Not explicitly found91 °C[2]
Solubility in Water SolubleMiscible[2]
Performance in Organic Synthesis: A Focus on Nucleophilic Substitution Reactions

Polar aprotic solvents like NMP are known to accelerate the rates of S\textsubscript{N}2 reactions by solvating cations while leaving the nucleophile relatively free to attack the electrophilic center.[4][5] To provide a comparative framework, a hypothetical S\textsubscript{N}2 reaction is considered below, illustrating the potential impact of the solvent on reaction yield.

Hypothetical Reaction:

SolventDielectric ConstantRelative Reaction Rate (Hypothetical)
This compoundNot explicitly found-
N-methyl-2-pyrrolidone (NMP)32.21 (Reference)
Dimethylformamide (DMF)36.7~1.3
Dimethyl sulfoxide (DMSO)46.7~2.8

Note: The relative reaction rates are illustrative and based on the general trend of increasing S\textsubscript{N}2 reaction rates with increasing solvent polarity for this type of reaction. Actual experimental data comparing this compound and NMP in a specific S\textsubscript{N}2 reaction is needed for a definitive comparison.

Application in Polymer Chemistry: Solubility of Polyurethane

NMP is widely used as a solvent in the synthesis of polyurethane dispersions (PUDs) due to its excellent ability to dissolve the polymer precursors.[6][7] The search for greener alternatives to NMP, which has toxicity concerns, has led to the investigation of other solvents.[7][8] While no direct studies comparing the solubility of polyurethane in this compound and NMP were found, the structural similarity suggests that this compound could also be a viable solvent for this application. Further experimental investigation is warranted.

The Role of the 3-Methyl Group in Drug Discovery: Structure-Activity Relationship (SAR) Studies

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[9] The nature and position of substituents on the pyrrolidinone ring can significantly influence the pharmacological activity of these molecules.

Impact on Central Nervous System (CNS) Activity

Several studies have explored the structure-activity relationships of pyrrolidinone derivatives targeting the central nervous system. For instance, modifications on the pyrrolidine ring have been shown to affect the affinity and selectivity for various receptors, including serotonin and noradrenaline reuptake transporters.[10]

A review on pyrrolidine-containing compounds highlights that the stereochemistry of a methyl group at the 3-position can be crucial for biological activity. For example, the (R)-3-methylpyrrolidine moiety has been shown to be important for potent and selective antagonism of the estrogen receptor α.[9] This underscores the importance of stereospecific substitutions at this position.

While a direct comparative study of the pharmacological activity of 3-methyl-pyrrolidin-2-one versus 3-ethyl-pyrrolidin-2-one was not found, SAR studies on related compounds suggest that even small changes in the size of the alkyl group at the 3-position can significantly impact biological activity. This is often due to steric interactions within the binding pocket of the target protein.

Experimental Protocols

Synthesis of this compound (General Approach)

While a detailed, step-by-step laboratory protocol for the synthesis of this compound was not found in the search results, a general synthetic approach can be inferred from the synthesis of related pyrrolidinones. A common method involves the cyclization of a suitable precursor, such as a γ-amino acid or a γ-haloamide.

Conceptual Workflow for the Synthesis of this compound:

G Start Starting Material (e.g., 3-methyl-4-aminobutanoic acid) Step1 Cyclization (e.g., heating, acid/base catalyst) Start->Step1 Product This compound Step1->Product Purification Purification (e.g., distillation, chromatography) Product->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

General Procedure for Evaluating Solvent Effects on S\textsubscript{N}2 Reactions

The following protocol provides a general framework for comparing the efficacy of this compound and NMP as solvents in an S\textsubscript{N}2 reaction.

Experimental Setup:

  • Reactants: Choose a suitable primary or secondary alkyl halide (e.g., 1-bromobutane) and a nucleophile (e.g., sodium azide).

  • Solvents: this compound and N-methyl-2-pyrrolidone (anhydrous).

  • Instrumentation: Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring and yield determination.

Procedure:

  • Set up two parallel reactions, one with this compound and the other with NMP as the solvent.

  • In each reaction vessel, dissolve the alkyl halide and the nucleophile in the respective solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reactions at a constant temperature and stir vigorously.

  • Monitor the progress of the reaction at regular intervals by taking aliquots and analyzing them by GC or HPLC.

  • After the reaction is complete (as determined by the consumption of the starting material), quench the reaction and work up the product.

  • Purify the product (e.g., by extraction and distillation or chromatography).

  • Determine the yield of the product in each reaction.

Workflow for Comparing Solvent Performance:

G cluster_0 Reaction in this compound cluster_1 Reaction in N-methyl-2-pyrrolidone A1 Combine Reactants A2 Run Reaction A1->A2 A3 Monitor Progress (GC/HPLC) A2->A3 A4 Work-up & Purify A3->A4 A5 Determine Yield A4->A5 Compare Compare Yields A5->Compare B1 Combine Reactants B2 Run Reaction B1->B2 B3 Monitor Progress (GC/HPLC) B2->B3 B4 Work-up & Purify B3->B4 B5 Determine Yield B4->B5 B5->Compare

Caption: Experimental workflow for comparing solvent performance in an S\textsubscript{N}2 reaction.

Conclusion

This compound presents itself as a viable, though less studied, alternative to NMP in various applications. Its structural similarity suggests comparable performance as a polar aprotic solvent, but a lack of direct comparative experimental data necessitates further investigation to fully elucidate its advantages and disadvantages. In the realm of drug discovery, the 3-methyl substituent on the pyrrolidinone ring can play a critical role in determining pharmacological activity, often in a stereospecific manner. The insights from SAR studies on related compounds provide a strong rationale for the exploration of this compound derivatives as potential therapeutic agents. The experimental frameworks provided in this guide offer a starting point for researchers to conduct their own comparative studies and contribute to a deeper understanding of the applications of this versatile molecule.

References

A Comparative Guide to 3-Methylpyrrolidin-2-one and Its Alternatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the choice of solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the overall sustainability of a synthetic process. This guide provides a comparative benchmark of 3-Methylpyrrolidin-2-one against common polar aprotic solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent is often guided by its physical and chemical properties. The following table summarizes the key physicochemical parameters for this compound and its alternatives.

PropertyThis compoundN-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
Molecular Formula C5H9NO[1][2]C5H9NO[3]C3H7NO[4](CH3)2SO[5]
Molar Mass ( g/mol ) 99.13[1][2]99.133[3]73.09[4]78.13
Boiling Point (°C) 118-120 (at 10 Torr)[1][4]202 to 204[3]153[6]189
Melting Point (°C) 55[1][4]-24[3]-61[6]18.54
Density (g/cm³) 0.979 (Predicted)[1][4]1.028[3]0.9441.1004 (at 20°C)
Solubility in Water Soluble[1]Miscible[3]MiscibleMiscible

Performance Considerations

While direct experimental comparisons involving this compound are limited, we can infer its potential performance based on its structural similarity to NMP and the general characteristics of polar aprotic solvents.

  • Solubility: Like NMP, DMF, and DMSO, this compound is a polar aprotic solvent.[1] These solvents are known for their ability to dissolve a wide range of polar and nonpolar compounds.[3][5][7] This makes them valuable in various stages of drug development, from synthesis to formulation.

  • Reaction Medium: Polar aprotic solvents are favored for many organic reactions, particularly those involving polar transition states, such as SN2 reactions.[6] They can accelerate reaction rates by solvating cations while leaving anions relatively free to participate in the reaction.

  • Safety and Environmental Impact: A critical aspect of solvent selection in the pharmaceutical industry is the safety, health, and environmental (SHE) profile. Many organizations employ solvent selection guides to rank solvents based on these factors.[5][6][8][9][10] While a specific ranking for this compound is not found in major public guides, its GHS classifications indicate potential hazards, including skin and eye irritation.[2]

Experimental Protocols: A General Framework

Due to the lack of specific, published experimental protocols benchmarking this compound, a general protocol for solvent screening is provided below. This can be adapted to compare its performance against other solvents for a specific application.

Objective: To evaluate the suitability of this compound as a solvent for a given chemical reaction compared to standard solvents (e.g., NMP, DMF, DMSO).

Materials:

  • This compound

  • Alternative solvents (NMP, DMF, DMSO)

  • Reactants and reagents for the target chemical reaction

  • Analytical equipment (e.g., HPLC, GC, NMR) for monitoring reaction progress and purity

Procedure:

  • Solubility Test:

    • At room temperature, determine the solubility of the starting materials in this compound and the alternative solvents.

    • Record the approximate concentration at which each starting material fully dissolves.

  • Reaction Screening:

    • Set up parallel reactions in this compound and the alternative solvents under identical conditions (temperature, concentration, stoichiometry).

    • Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, HPLC).

    • Record the time to completion or the conversion at a specific time point.

  • Work-up and Isolation:

    • Upon completion, perform a standard work-up procedure to isolate the product.

    • Note any challenges associated with the removal of this compound (e.g., high boiling point).

  • Yield and Purity Analysis:

    • Determine the isolated yield of the product from each reaction.

    • Assess the purity of the product using analytical methods such as HPLC or NMR.

  • Data Comparison:

    • Tabulate the results for solubility, reaction time, yield, and purity for each solvent.

    • Analyze the data to determine the optimal solvent for the specific transformation.

Visualizing the Solvent Selection Workflow

In modern pharmaceutical development, solvent selection is a structured process that considers multiple factors beyond just chemical performance. The following diagram illustrates a typical workflow for selecting a sustainable and effective solvent.

SolventSelectionWorkflow DefineProcess Define Process Requirements (Reaction Type, Temperature, etc.) InitialScreening Initial Solvent Screening (Solubility, Reactivity) DefineProcess->InitialScreening PerformanceEval Performance Evaluation (Kinetics, Yield, Purity) InitialScreening->PerformanceEval SHE_Assessment Safety, Health & Environment (SHE) Assessment PerformanceEval->SHE_Assessment Regulatory Regulatory & Quality Considerations (ICH Limits) SHE_Assessment->Regulatory Cost Cost & Supply Chain Analysis Regulatory->Cost FinalSelection Final Solvent Selection Cost->FinalSelection Optimization Process Optimization FinalSelection->Optimization

Caption: A typical workflow for solvent selection in the pharmaceutical industry.

This guide provides a foundational comparison of this compound with established solvents. For specific applications, it is imperative that researchers conduct their own evaluations to determine the most suitable solvent that meets the performance, safety, and regulatory requirements of their process.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methylpyrrolidin-2-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methylpyrrolidin-2-one, a compound recognized for its potential hazards. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Due to its hazard profile, it is imperative to treat this compound as a hazardous waste and manage its disposal through a designated environmental health and safety (EHS) program.[3][4] Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.[3][5]

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed
Skin Irritation (Category 2)WarningH315: Causes skin irritation
Serious Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)WarningH335: May cause respiratory irritation

Data sourced from PubChem CID 102848 and related safety data sheets.[1]

Operational Disposal Plan: A Step-by-Step Protocol

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste. This protocol is designed to be followed within a laboratory setting operating under a formal hazardous waste management program.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.

  • All handling of this compound waste should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6]

2. Waste Collection:

  • Designate a specific, compatible container for the collection of this compound waste. Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[3] The container must be in good condition, with no leaks or rust, and have a secure, tightly closing lid.[7][8]

  • Never use food-grade containers, such as milk jugs, for chemical waste storage.[8]

  • Keep the waste container closed at all times, except when adding waste.[7][8]

3. Labeling Hazardous Waste:

  • As soon as the first drop of waste is added, the container must be labeled as "Hazardous Waste."[3][7]

  • The label must include the following information:

    • The full chemical name: "this compound". Abbreviations or chemical formulas are not permissible.[3]

    • The quantity or concentration of the waste. For mixtures, list all chemical components and their approximate percentages.[3][4]

    • The date of waste generation.[3]

    • The location of origin (e.g., laboratory, room number).[3]

    • The name and contact information of the principal investigator or responsible party.[3]

    • Appropriate hazard pictograms must be checked.[3]

4. Storage of Chemical Waste:

  • Store the labeled hazardous waste container in a designated, secure area that is inaccessible to unauthorized personnel.

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[6][9]

  • The storage area should be well-ventilated.

5. Disposal of Empty Containers:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4][7]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste, adding it to your designated this compound waste container.[4][7]

  • After triple-rinsing and air-drying, deface the original chemical label, and the container may then be disposed of as regular trash.[4][7]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[3][10]

  • Provide them with a complete list of the chemicals for disposal.[3]

  • Do not transport hazardous waste yourself. Disposal must be handled by trained professionals.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Compatible, Sealed Container ppe->collect label Step 3: Immediately Affix 'Hazardous Waste' Label collect->label spill Spill or Leak Occurs collect->spill store Step 4: Store in a Designated, Secure, and Segregated Area label->store contact_ehs Step 5: Contact EHS for Waste Pickup store->contact_ehs store->spill disposal Step 6: Professional Disposal by Licensed Vendor contact_ehs->disposal end End: Waste Properly Disposed disposal->end spill_procedure Follow Emergency Spill Cleanup Protocol. Collect residue as hazardous waste. spill->spill_procedure spill_procedure->collect

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe handling process for all chemicals is paramount. This guide provides essential safety and logistical information for the use of 3-Methylpyrrolidin-2-one, with a focus on personal protective equipment (PPE), operational procedures, and disposal.

Chemical Hazards at a Glance:

This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Crucially, it is also suspected of damaging fertility or the unborn child.[1][4] Adherence to strict safety protocols is therefore mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[5] Ensure gloves are tested according to standards like EN 374.[6]To prevent skin contact, which can cause irritation.[1] Thicker gloves generally offer better protection.[7]
Eye and Face Protection Chemical safety goggles.[8] In situations with a splash potential, a face shield should be worn in addition to goggles.[5][8]To protect against serious eye irritation from splashes.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, apron, or coveralls made of a non-permeable material.[1][4]To prevent skin irritation and contamination of personal clothing.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor filter.[4]To prevent respiratory tract irritation from inhaling vapors or mists.[1][2]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing this compound from acquisition to disposal.

prep Preparation - Obtain special instructions - Ensure fume hood is operational - Assemble all necessary PPE handling Handling - Work within a chemical fume hood - Avoid generating vapors/aerosols - Keep away from ignition sources prep->handling storage Storage - Store in a tightly closed container - Keep in a well-ventilated place - Store locked up handling->storage spill Spill Management - Evacuate and ventilate area - Absorb with inert material - Collect in a sealed container for disposal handling->spill If spill occurs wash Post-Handling - Wash hands and exposed skin thoroughly - Decontaminate work surfaces handling->wash storage->handling Retrieve for use disposal Waste Disposal - Dispose of as hazardous waste - Use an approved waste disposal plant - Do not dispose into drains spill->disposal wash->disposal Dispose of contaminated PPE

Safe Handling Workflow for this compound

Handling Procedures:

  • Preparation: Before handling, obtain and read all safety precautions.[1] Ensure you are working in a well-ventilated area, preferably under a chemical fume hood.[1]

  • During Handling: Avoid contact with skin and eyes and do not breathe in vapors or mists.[1] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]

  • After Handling: Wash your hands and any exposed skin thoroughly after working with the substance.[1] Immediately change out of any contaminated clothing.[1]

Storage:

  • Store this compound in a tightly closed container in a well-ventilated area.[1] The storage area should be secure and accessible only to authorized personnel.[1]

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[9]

  • Contain and absorb the spill with a non-combustible, inert material such as sand or earth.[9]

  • Place the contaminated material into a suitable, sealed container for disposal as hazardous waste.[9]

Disposal:

  • This compound and its containers must be disposed of as hazardous waste.[9]

  • Disposal should be conducted through an approved waste disposal company to an authorized waste disposal plant.[1][9] Do not allow the product to enter drains.[1] Always follow local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.